3-Deoxy-3-fluoro-D-glucose-13C
描述
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Structure
2D Structure
3D Structure
属性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI 键 |
RMHCJIQOFXULDL-SAHBNLNBSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)F)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C. This isotopically labeled sugar analog is a valuable tool in metabolic research and drug development, allowing for the tracing of glucose uptake and metabolism in various biological systems. This document details the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the synthetic pathway and metabolic fate.
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic glucose analog where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification allows it to be a substrate for glucose transporters and hexokinase, but its subsequent metabolism is altered. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position, typically C-1, enables its detection and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes 3-Deoxy-3-fluoro-D-glucose-¹³C a powerful probe for studying glucose metabolism in both healthy and diseased states, with applications in oncology, neurology, and cardiology research.
This guide outlines a four-stage synthetic approach:
-
Protection: D-[1-¹³C]glucose is protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose.
-
Epimerization: The protected D-glucose derivative is epimerized at the C-3 position to yield the D-allose configuration.
-
Fluorination: The hydroxyl group at the C-3 position is replaced with fluorine using diethylaminosulfur trifluoride (DAST).
-
Deprotection: The isopropylidene protecting groups are removed to yield the final product, 3-Deoxy-3-fluoro-D-glucose-¹³C.
Experimental Protocols
The following protocols are based on established methods for the synthesis of fluorinated sugars and the introduction of isotopic labels.
Stage 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
This procedure describes the protection of the hydroxyl groups of D-[1-¹³C]glucose using acetone.
Materials:
-
D-[1-¹³C]glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate
Procedure:
-
Suspend D-[1-¹³C]glucose in anhydrous acetone.
-
Add concentrated sulfuric acid dropwise while stirring and maintaining the temperature at 10-15 °C.
-
Continue stirring at room temperature for 24 hours.
-
Neutralize the reaction mixture with anhydrous sodium carbonate and filter.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).
Stage 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
This step involves the inversion of the stereochemistry at the C-3 position.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic anhydride
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose in a mixture of DMSO and acetic anhydride.
-
Heat the solution at 80-90 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate, a 3-keto derivative, is then reduced with a stereoselective reducing agent (e.g., sodium borohydride (B1222165) in ethanol) to yield the allose epimer.
-
Purify the product by column chromatography on silica (B1680970) gel.
Stage 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
This key step introduces the fluorine atom at the C-3 position.[1]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add DAST dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose
The final step removes the protecting groups to yield the target molecule.
Materials:
-
3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
-
Aqueous trifluoroacetic acid (TFA) or a strong acid resin (e.g., Dowex 50W-X8)
-
Methanol (B129727) or water
Procedure:
-
Dissolve the protected fluorinated sugar in an aqueous solution of trifluoroacetic acid (e.g., 50-90%).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Alternatively, the deprotection can be carried out using a strong acid ion-exchange resin in an aqueous methanol solution.
-
After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) or by filtering off the resin.
-
Evaporate the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for each stage of the synthesis. Yields are indicative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
| Parameter | Value |
| Starting Material | D-[1-¹³C]glucose |
| Key Reagents | Acetone, H₂SO₄ |
| Reaction Time | 24 hours |
| Temperature | 10-15 °C to Room Temp. |
| Typical Yield | 70-85% |
Table 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |
| Key Reagents | DMSO, Acetic Anhydride, NaBH₄ |
| Reaction Time | Several hours |
| Temperature | 80-90 °C |
| Typical Yield | 50-60% |
Table 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose |
| Key Reagent | Diethylaminosulfur trifluoride (DAST) |
| Reaction Time | 1-2 hours |
| Temperature | -78 °C to Room Temp. |
| Typical Yield | 60-70%[1] |
Table 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose
| Parameter | Value |
| Starting Material | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |
| Key Reagents | Aqueous Trifluoroacetic Acid or Dowex 50W-X8 |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 3-Deoxy-3-fluoro-D-glucose-¹³C.
Caption: Synthetic workflow for 3-Deoxy-3-fluoro-D-glucose-¹³C.
Metabolic Pathway of 3-Deoxy-3-fluoro-D-glucose
Once administered, 3-Deoxy-3-fluoro-D-glucose is transported into cells and undergoes initial metabolic steps similar to glucose. However, its metabolism diverges due to the presence of the fluorine atom.
Caption: Metabolic fate of 3-Deoxy-3-fluoro-D-glucose.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluoro-D-Glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-D-glucose (3-FG) and its analogs represent a class of synthetic hexoses that have garnered significant interest in biomedical research and clinical applications, particularly in the field of oncology and neurology. By substituting a hydroxyl group with a fluorine atom at the C-3 position of the glucose molecule, these analogs act as powerful tools to probe and perturb glucose metabolism. Their unique biochemical properties allow them to be transported into cells via glucose transporters and subsequently phosphorylated by hexokinase, yet their further metabolism is significantly altered. This guide provides a comprehensive overview of the mechanism of action of 3-FG analogs, detailing their journey from cellular uptake to their impact on key metabolic and signaling pathways.
Core Mechanism of Action
The primary mechanism of action of 3-fluoro-D-glucose analogs revolves around their ability to mimic D-glucose, thereby gaining entry into cells and the initial steps of glycolysis. However, the presence of the fluorine atom at the C-3 position creates a metabolic roadblock, leading to the accumulation of fluorinated metabolites and subsequent disruption of cellular energy homeostasis.
Cellular Uptake and Initial Phosphorylation
3-FG is recognized and transported into cells by the same glucose transporter proteins (GLUTs) that facilitate the uptake of D-glucose. Once inside the cell, it serves as a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway. Hexokinase catalyzes the phosphorylation of 3-FG at the C-6 position, yielding 3-deoxy-3-fluoro-D-glucose-6-phosphate (3-FG-6-P). This phosphorylation traps the analog within the cell, as the negatively charged phosphate (B84403) group prevents its exit through the cell membrane[1].
The kinetics of 3-FG transport and phosphorylation are crucial for its biological effects. For instance, in rat brain synaptosomes, the transport of 3-deoxy-3-fluoroglucose is a saturable process with a Michaelis constant (Km) of 6.2 x 10⁻⁴ M and a maximum velocity (Vmax) of 2.8 nmol/mg protein/min[2]. The uptake is competitively inhibited by D-glucose, with an inhibition constant (Ki) of 93 µM[2].
Inhibition of Glycolytic Enzymes
The accumulation of 3-FG-6-P is a critical event in the mechanism of action of 3-FG. This phosphorylated analog can act as a competitive inhibitor of key enzymes in the glycolytic pathway.
-
Phosphofructokinase-1 (PFK-1): Should any 3-fluoro-D-fructose-6-phosphate be formed, it would likely act as an inhibitor of PFK-1, a key regulatory enzyme of glycolysis. A structurally similar analog, 2,5-anhydro-D-glucitol-6-phosphate, which mimics α-D-fructofuranose-6-P, has been shown to be an effective competitive inhibitor of phosphofructokinase with a Ki of 0.34 mM[3].
Metabolic Fate Beyond Glycolysis
While the progression of 3-FG through the central glycolytic pathway is hindered, it can be shunted into other metabolic routes. In various tissues, 3-FG has been shown to be metabolized into several other fluorinated compounds:
-
3-Deoxy-3-fluoro-D-sorbitol (3-FS): Formed via the action of aldose reductase[4].
-
3-Deoxy-3-fluoro-D-fructose (3-FF): Produced from 3-FS by sorbitol dehydrogenase[4].
-
3-Deoxy-3-fluoro-D-gluconic acid: Generated through the activity of glucose dehydrogenase[4].
The formation of these metabolites further diverts the metabolic flux and can contribute to the overall cellular stress induced by 3-FG.
Impact on Cellular Signaling Pathways
The disruption of glycolysis and the subsequent decrease in cellular ATP levels trigger responses from key energy-sensing and cell survival signaling pathways.
Activation of AMP-Activated Protein Kinase (AMPK)
A decrease in the cellular ATP:AMP ratio, a direct consequence of glycolytic inhibition, leads to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated by phosphorylation, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The activation of AMPK in response to 3-FG-induced metabolic stress is a critical component of the cellular response.
Modulation of the Akt/PI3K Pathway
The Akt/PI3K pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. It is also intricately linked to glucose metabolism. Inhibition of glycolysis by 3-FG analogs can lead to a decrease in Akt phosphorylation, thereby attenuating its pro-survival signals. This effect can sensitize cancer cells to other therapeutic agents. For instance, the AKT inhibitor AZD5363 has been shown to reduce the uptake of the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) in tumor xenografts, demonstrating a link between Akt signaling and glucose metabolism that can be exploited for therapeutic and imaging purposes[5].
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| 3-FG Transport | |||
| Km | 6.2 x 10⁻⁴ M | Rat brain synaptosomes | [2] |
| Vmax | 2.8 nmol/mg protein/min | Rat brain synaptosomes | [2] |
| Competitive Inhibition of 3-FG Transport | |||
| Inhibitor | Ki | Organism/System | Reference |
| D-Glucose | 93 µM | Rat brain synaptosomes | [2] |
| Cytochalasin B | 6.0 x 10⁻⁷ M | Rat brain synaptosomes | [2] |
| Inhibition of Glycolytic Enzymes | |||
| Enzyme | Inhibitor | Ki | Organism/System |
| Phosphofructokinase | 2,5-anhydro-D-glucitol-6-P | 0.34 mM | Rabbit muscle |
Experimental Protocols
Synthesis of 3-Deoxy-3-fluoro-D-glucose
A common method for the synthesis of 3-deoxy-3-fluoro-D-glucose involves the fluorination of a suitable glucose derivative. One approach utilizes diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a protected glucose molecule, followed by deprotection steps to yield the final product. Another method involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose with a fluorinating agent. Detailed synthetic routes can be found in the chemical literature[6].
Hexokinase Activity Assay
Principle: The activity of hexokinase is determined by a coupled enzyme assay. Hexokinase phosphorylates glucose (or a glucose analog) to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP⁺ to NADPH during this second reaction is monitored spectrophotometrically at 340 nm.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and NADP⁺.
-
Add G6PDH to the reaction mixture.
-
Initiate the reaction by adding the substrate (D-glucose or 3-fluoro-D-glucose).
-
Add a known amount of hexokinase enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADPH production is directly proportional to the hexokinase activity.
Cellular Glucose Uptake Assay
Principle: The uptake of glucose or its analogs into cultured cells can be measured using radiolabeled or fluorescently tagged molecules.
Procedure (using a fluorescent analog like 2-NBDG):
-
Plate cells in a multi-well plate and culture to the desired confluency.
-
Wash the cells with glucose-free buffer to remove any residual glucose.
-
Incubate the cells with a solution containing the fluorescent glucose analog (e.g., 2-NBDG) for a defined period.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Normalize the fluorescence signal to the protein content of each well.
Measurement of Intracellular ATP Levels
Principle: Intracellular ATP concentrations can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.
Procedure:
-
Culture cells under the desired experimental conditions.
-
Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.
-
Add the cell lysate to a reaction mixture containing luciferase and luciferin.
-
Measure the luminescence signal using a luminometer.
-
Generate a standard curve with known concentrations of ATP to determine the absolute ATP concentration in the samples.
Western Blot Analysis of AMPK and Akt Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of specific proteins, which is indicative of their activation state.
Procedure:
-
Treat cells with 3-FG or other compounds for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK) and Akt (p-Akt), as well as antibodies for the total forms of these proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of 3-Fluoro-D-Glucose Action
Caption: Mechanism of 3-Fluoro-D-Glucose action in a cell.
Experimental Workflow for Assessing 3-FG Effects
Caption: Workflow for studying 3-FG's cellular effects.
Metabolic Fate of 3-Fluoro-D-Glucose
Caption: Metabolic pathways of 3-Fluoro-D-Glucose.
References
- 1. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK Phosphorylation Is Controlled by Glucose Transport Rate in a PKA-Independent Manner [mdpi.com]
The Cornerstone of Metabolic Imaging: A Technical Guide to the Discovery and Development of Fluorinated Glucose Tracers
Introduction: The ability to visualize and quantify metabolic processes in vivo has revolutionized diagnostic medicine and drug development. At the heart of this revolution lies a class of molecules known as fluorinated glucose tracers, with 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) being the most prominent example. This radiotracer leverages the aberrant glucose metabolism of pathological tissues, a phenomenon first described by Otto Warburg, to provide functional insights that complement anatomical imaging. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism, and application of these critical diagnostic tools for researchers, scientists, and drug development professionals.
Chapter 1: The Genesis of a Revolutionary Tracer
The journey of fluorinated glucose tracers began not in the realm of medical imaging, but in fundamental organic chemistry.
-
1968: The first synthesis of the non-radioactive parent compound, 2-deoxy-2-fluoro-D-glucose (FDG), was reported by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in then-Czechoslovakia.[1]
-
1970s: At Brookhaven National Laboratory, Tatsuo Ido and Al Wolf successfully synthesized FDG labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FDG), creating a viable tracer for imaging.[1][2]
-
August 1976: The first administration to human volunteers was conducted by Abass Alavi at the University of Pennsylvania.[1] Using a standard nuclear scanner, his team captured the first images showing the tracer's concentration in the brain, demonstrating its potential for in-vivo metabolic studies.[1][2]
-
1980: A pivotal discovery revealed that [¹⁸F]FDG avidly accumulates in tumors, which laid the groundwork for its central role in clinical oncology.[1]
Chapter 2: The Chemistry of [¹⁸F]FDG Synthesis
The production of [¹⁸F]FDG is a time-sensitive process due to the short 109.8-minute half-life of fluorine-18.[3] The synthesis begins with the production of the [¹⁸F]fluoride isotope, typically by proton bombardment of ¹⁸O-enriched water in a medical cyclotron.[1] Two primary methods have been developed for its chemical synthesis.
Early Method: Electrophilic Fluorination
The first synthesis of [¹⁸F]FDG was achieved through an electrophilic fluorination reaction.[4][5] This method involves reacting 3,4,6-tri-O-acetyl-D-glucal with gaseous [¹⁸F]F₂.[4] While historically significant, this method is now rarely used due to its lower yields and the production of multiple isomers that require complex purification.[2][4]
Modern Method: Nucleophilic Substitution
The vast majority of modern [¹⁸F]FDG production relies on a stereospecific, nucleophilic substitution reaction.[4][6] This method offers higher radiochemical yields and purity. The most common precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often called "mannose triflate".[7] The triflate group is an excellent leaving group, facilitating the SN2 reaction with the [¹⁸F]fluoride ion.[7]
Table 1: Comparison of [¹⁸F]FDG Synthesis Methods
| Feature | Electrophilic Fluorination | Nucleophilic Substitution |
| Precursor | 3,4,6-tri-O-acetyl-D-glucal | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) |
| Fluorinating Agent | [¹⁸F]F₂ gas | Anhydrous K[¹⁸F]/Kryptofix 2.2.2 complex |
| Typical Yield | ~8%[5] | 50-70% (uncorrected)[4] |
| Synthesis Time | ~120 minutes[5] | ~25-50 minutes[2] |
| Stereospecificity | Low (produces isomers)[2] | High (produces epimerically pure [¹⁸F]FDG)[2] |
| Specific Activity | Lower (carrier-added) | High (no-carrier-added) |
Experimental Protocol: Automated Nucleophilic [¹⁸F]FDG Synthesis
This protocol outlines a generalized procedure for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping & Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge, trapping the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using an acetonitrile (B52724)/water solution containing potassium carbonate (K₂CO₃) and a phase transfer catalyst, Kryptofix 2.2.2.[8]
-
-
Azeotropic Drying:
-
The solvent is removed by heating (110-120°C) under a stream of inert gas (nitrogen or argon). This step is critical as the nucleophilic reaction requires anhydrous conditions.[8]
-
-
Radiolabeling Reaction:
-
Hydrolysis (Deprotection):
-
The acetyl protecting groups are removed. This is typically achieved by adding 1-2 M hydrochloric acid (HCl) and heating at 100-130°C for 5-10 minutes.[8] Basic hydrolysis is also an alternative.
-
-
Purification:
-
The final solution is passed through a series of purification cartridges. A common sequence includes an alumina (B75360) cartridge to remove unreacted [¹⁸F]fluoride and a C18 cartridge to remove organic impurities and Kryptofix.[8]
-
-
Final Formulation:
-
The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[8]
-
Chapter 3: Quality Control and Assurance
To ensure patient safety and diagnostic accuracy, each batch of [¹⁸F]FDG must undergo rigorous quality control (QC) testing as specified by pharmacopeias such as the USP, BP, and EP.[2][4][6]
Experimental Protocol: Quality Control Tests
-
Appearance: The final solution is visually inspected through a lead-shielded window to ensure it is clear, colorless, and free of particulate matter.[2]
-
Radionuclidic Identity & Purity: A gamma-ray spectrometer is used to confirm the identity of the radionuclide. The spectrum should show a characteristic photopeak at 511 keV and a sum peak at 1022 keV.[2] The half-life is also measured and must be between 105 and 115 minutes.[9]
-
Radiochemical Identity & Purity: This is typically assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The retention factor (Rf) or retention time of the product is compared to a known standard.[2][9]
-
pH: The pH of the final solution is measured using pH strips or a calibrated pH meter and must be within the specified range (typically 4.5 - 8.5).[10]
-
Chemical Purity: Gas chromatography (GC) is used to quantify residual solvents from the synthesis, such as acetonitrile and ethanol.[10] HPLC may be used to detect levels of the precursor and any non-radioactive byproducts.
-
Sterility: The product is tested for microbial contamination. As this test requires time for incubation, the batch is often released before results are finalized.[4]
-
Bacterial Endotoxins (LAL Test): The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free from pyrogenic bacterial endotoxins.[10]
Table 2: Representative Quality Control Specifications for [¹⁸F]FDG Injection (Based on EP/USP)
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH Meter / Strips | 4.5 - 8.5[10] |
| Radionuclidic Identity | Gamma Spectrometry | Principal gamma photon has an energy of 511 keV[2] |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99% of radioactivity corresponds to ¹⁸F[2] |
| Radiochemical Purity | HPLC or TLC | ≥ 95% of total radioactivity is from [¹⁸F]FDG[9] |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 0.04% (400 ppm), Ethanol: ≤ 0.5% |
| Kryptofix 2.2.2 | Spot Test or GC | ≤ 50 µg/mL |
| Bacterial Endotoxins | LAL Test | < 175/V EU/mL (V = max. recommended dose in mL) |
| Sterility | Incubation in Media | No microbial growth (test may be completed post-release)[4][10] |
Chapter 4: Cellular Mechanism of Action: The "Metabolic Trap"
The diagnostic power of [¹⁸F]FDG is based on its ability to mimic glucose and become trapped inside metabolically active cells. This process occurs in three key steps:
-
Transport: Like glucose, [¹⁸F]FDG is transported across the cell membrane by glucose transporter (GLUT) proteins, primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[11]
-
Phosphorylation: Once inside the cell, [¹⁸F]FDG is phosphorylated by the enzyme hexokinase (HK) to produce [¹⁸F]FDG-6-phosphate.[1][11] Malignant tumors frequently exhibit elevated levels of hexokinase.[8]
-
Metabolic Trapping: Unlike glucose-6-phosphate, which is further metabolized in glycolysis, [¹⁸F]FDG-6-phosphate cannot be isomerized by phosphoglucose (B3042753) isomerase due to the fluorine atom at the C-2 position.[12] It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it.[13] This effectively traps the radioactive tracer within the cell, allowing its accumulation to be imaged by a PET scanner.[1][14]
Chapter 5: Signaling Pathways Modulating [¹⁸F]FDG Uptake
The increased glucose metabolism characteristic of many cancers—the Warburg effect—is not a passive process but is actively driven by oncogenic signaling pathways.[14] Understanding these pathways is crucial for interpreting [¹⁸F]FDG PET scans and for developing therapies that target cancer metabolism.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[15] It is frequently hyperactivated in human cancers.[15] Activation of this pathway, often by growth factor receptors (RTKs), leads to a cascade of events that directly increase a cell's capacity for glucose uptake and glycolysis.[1]
-
Akt promotes the translocation of GLUT1 transporters to the plasma membrane, increasing the cell's ability to import glucose (and [¹⁸F]FDG).[1][15]
-
Akt activates key glycolytic enzymes , including hexokinase 2 (HK2), which phosphorylates [¹⁸F]FDG, trapping it in the cell.[1][15]
-
Downstream effectors like mTORC1 and transcription factors like HIF-1α and c-Myc are also activated, which further drive the expression of genes involved in glycolysis.[15]
Chapter 6: Biodistribution and Dosimetry
Following intravenous injection, [¹⁸F]FDG distributes throughout the body. Understanding its normal physiological biodistribution is essential for correctly interpreting PET images and differentiating normal uptake from pathology. The intensity of uptake is commonly quantified using the Standardized Uptake Value (SUV).
High physiological uptake is consistently seen in:
-
Brain: The brain relies almost exclusively on glucose for energy, resulting in intense, uniform uptake in the grey matter.[16]
-
Myocardium: Cardiac muscle uptake is highly variable and depends on the patient's metabolic state (e.g., fasting vs. fed).
-
Kidneys and Bladder: [¹⁸F]FDG is cleared by the kidneys and accumulates in the urinary bladder.[13]
Moderate and variable uptake is seen in the liver, spleen, bone marrow, and muscles.
Table 3: Physiological Biodistribution of [¹⁸F]FDG in Normal Organs
| Organ | Mean SUVmax (± Standard Deviation) | Key Considerations |
| Brain (Grey Matter) | 5.9 ± 1.6 | Consistently high uptake. |
| Myocardium | 3.1 ± 2.3 | Highly variable; suppressed by fasting. |
| Liver | 1.6 ± 0.5 | Used as a common reference for tumor uptake. |
| Spleen | 1.3 ± 0.3 | Generally homogenous uptake. |
| Bone Marrow | 1.2 ± 0.5 | Diffuse uptake; can be increased by therapy. |
| Muscle | 0.6 ± 0.2 | Uptake increased with recent activity. |
| Lung | 0.6 ± 0.5 | Very low background uptake. |
| Blood Pool (Aorta) | 1.0 ± 0.3 | Represents background tracer level in blood. |
Note: SUV values are approximate and can vary based on patient factors and imaging protocols.
Chapter 7: Applications in Research and Drug Development
[¹⁸F]FDG PET is a cornerstone of clinical oncology for diagnosis, staging, and monitoring response to therapy.[4] Its applications, however, extend significantly into research and pharmaceutical development.
-
Oncology: In drug development, [¹⁸F]FDG PET can provide early evidence of a drug's pharmacodynamic effect. A decrease in tumor SUV can be a powerful biomarker of treatment response, often preceding changes in tumor size seen on anatomical imaging.
-
Neurology: It is used to study the altered metabolic patterns in neurodegenerative diseases like Alzheimer's and to localize seizure foci in epilepsy.[3]
-
Cardiology: [¹⁸F]FDG can assess myocardial viability in patients with coronary artery disease, distinguishing between scar tissue and hibernating (but viable) myocardium.[3]
-
Inflammation and Immunology: Activated immune cells (macrophages, neutrophils) have high glucose uptake, making [¹⁸F]FDG a valuable tool for imaging infection and inflammation. This is increasingly used to monitor response to immunotherapies.
Conclusion
From its origins in fundamental chemistry to its current status as the most widely used PET radiopharmaceutical, [¹⁸F]FDG has fundamentally transformed our ability to non-invasively probe the metabolic state of tissue. For researchers and drug developers, it remains an indispensable tool, providing critical insights into disease biology and early indications of therapeutic efficacy. As our understanding of the signaling pathways that control its uptake deepens, the utility and precision of this foundational imaging agent will only continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized uptake values of normal organs on 18F-fluorodeoxyglucose positron emission tomography and computed tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. zumed.zu.edu.eg [zumed.zu.edu.eg]
- 10. Standardized uptake values for [¹⁸F] FDG in normal organ tissues: comparison of whole-body PET/CT and PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. accessapps.amdi.usm.my [accessapps.amdi.usm.my]
- 16. Normal values for 18F-FDG uptake in organs and tissues measured by dynamic whole body multiparametric FDG PET in 126 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 13C Metabolic Flux Analysis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracing the flow of carbon atoms from isotopically labeled substrates through metabolic pathways, researchers can gain a detailed snapshot of cellular metabolism. This information is invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets in various fields, including metabolic engineering, systems biology, and drug development.
Core Principles of 13C Metabolic Flux Analysis
The foundational principle of 13C-MFA involves introducing a substrate enriched with a stable carbon isotope, 13C (e.g., [U-13C]-glucose), into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The resulting pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[1] By measuring these MIDs using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally determined.[1]
The overall workflow of a 13C-MFA study comprises five key steps: experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[2] A well-designed experiment, including the choice of isotopic tracer, is critical for the precision of the estimated metabolic fluxes.[3]
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.
Cell Culture and Isotopic Labeling
The first step in a 13C-MFA experiment is to culture cells in a medium containing a 13C-labeled substrate.
-
Media Preparation: A chemically defined medium is used where a primary carbon source, such as glucose, is replaced with its 13C-labeled counterpart.[4] A common example is a medium containing a mixture of [1-13C]glucose and [U-13C]glucose.[3] The medium should be supplemented with other necessary components like dialyzed fetal bovine serum (to minimize unlabeled glucose), L-glutamine, and antibiotics, and then sterile-filtered.[5]
-
Cell Seeding and Adaptation: Cells are seeded at a density that ensures they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[5] For steady-state MFA, it is crucial to adapt the cells to the labeling medium for a period that allows for isotopic equilibrium to be reached, which is often determined by monitoring the labeling of key downstream metabolites over time.[6]
-
Isotopic Labeling: The standard culture medium is replaced with the pre-warmed 13C-labeling medium, and the cells are incubated for a predetermined period.[5] It is important to confirm that isotopic steady state has been reached by measuring the labeling at multiple time points.[6]
Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.
-
Quenching: For adherent cells, a common method is to rapidly aspirate the medium and wash the cells with ice-cold saline before flash-freezing the plate in liquid nitrogen.[7] For suspension cells, a rapid quenching in a cold solvent mixture, such as 60% methanol (B129727) with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40°C, is often employed.[4][8]
-
Extraction: Metabolites are typically extracted using a two-phase liquid-liquid extraction method. A common solvent system is a mixture of methanol, water, and chloroform. Following vigorous mixing and centrifugation, the polar metabolites are collected from the upper aqueous phase for analysis of central carbon metabolism intermediates.[4]
Sample Preparation for Analysis
The extracted metabolites are then prepared for analysis by either GC-MS or NMR.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The polar metabolite extracts, which are typically non-volatile, require chemical derivatization to increase their volatility. A widely used derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives.[4] The derivatized sample is then transferred to an analytical vial for GC-MS analysis.[9]
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation for NMR is generally simpler and non-destructive. The dried metabolite extracts are resuspended in a deuterated solvent, such as D2O, containing a known concentration of an internal standard for quantification.[4] The solution is then transferred to an NMR tube for analysis.[10]
Data Presentation: Quantitative Flux Maps
The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). The tables below present example data comparing metabolic fluxes in cancer cells versus normal cells and the effect of a drug treatment.
Table 1: Comparison of Central Carbon Metabolism Fluxes in Cancer Cells vs. Normal Cells
| Reaction | Pathway | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) |
| Glucose Uptake | - | 100 | 250 |
| Glycolysis | Glycolysis | 85 | 220 |
| Lactate (B86563) Secretion | Fermentation | 10 | 180 |
| Pentose Phosphate Pathway | PPP | 10 | 25 |
| PDH | TCA Cycle Entry | 75 | 40 |
| TCA Cycle | TCA Cycle | 70 | 35 |
| Anaplerosis (PC) | Anaplerosis | 5 | 15 |
This table illustrates the typical metabolic reprogramming observed in cancer cells, characterized by increased glucose uptake and lactate secretion (the Warburg effect), and altered fluxes through the PPP and TCA cycle.[11][12]
Table 2: Effect of a Glycolysis Inhibitor (e.g., 2-Deoxyglucose) on Metabolic Fluxes in Cancer Cells
| Reaction | Pathway | Untreated Cancer Cells (Relative Flux) | 2-DG Treated Cancer Cells (Relative Flux) |
| Glucose Uptake | - | 250 | 50 |
| Glycolysis | Glycolysis | 220 | 30 |
| Lactate Secretion | Fermentation | 180 | 20 |
| Pentose Phosphate Pathway | PPP | 25 | 5 |
| PDH | TCA Cycle Entry | 40 | 35 |
| TCA Cycle | TCA Cycle | 35 | 30 |
| Glutamine Uptake | - | 100 | 150 |
This table demonstrates how 13C-MFA can be used to quantify the metabolic response to a drug. In this example, inhibition of glycolysis leads to a compensatory increase in glutamine uptake to fuel the TCA cycle.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
Caption: General workflow of a 13C Metabolic Flux Analysis experiment.
Caption: Key pathways in central carbon metabolism relevant to 13C-MFA.
Caption: Logical workflow for computational flux estimation in 13C-MFA.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance.[1] While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.
References
- 1. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biospec.net [biospec.net]
- 9. shimadzu.com [shimadzu.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Cellular Metabolism: An In-depth Technical Guide to the Exploratory Applications of 13C-Labeled Glucose
For Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope tracing has revolutionized our ability to probe the intricate network of metabolic pathways within living systems. Among the various tracers, 13C-labeled glucose has emerged as a cornerstone for elucidating cellular metabolism, offering a dynamic and quantitative window into the fate of glucose carbons. This technical guide provides a comprehensive overview of the core exploratory applications of 13C-labeled glucose, with a focus on metabolic flux analysis, cancer metabolism, neuroscience, and drug development. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this powerful technique in their own investigations.
Core Principles of 13C Isotopic Labeling
Isotopic labeling involves the substitution of an atom in a molecule with its stable, heavier isotope. In the case of glucose, one or more 12C atoms are replaced with 13C. When cells or organisms are supplied with 13C-labeled glucose, this "heavy" glucose is taken up and processed through various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] The 13C atoms are incorporated into downstream metabolites, creating isotopologues with distinct mass signatures.
These labeled metabolites can then be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the distribution and enrichment of 13C in different metabolites, researchers can trace the flow of carbon through the metabolic network, a technique known as 13C Metabolic Flux Analysis (13C-MFA).[1][2] This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolic activity.[2][3]
Applications in Central Carbon Metabolism and Beyond
The versatility of 13C-labeled glucose has led to its widespread application across diverse fields of biomedical research.
Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique for quantifying the rates of intracellular metabolic pathways.[2] By tracking the incorporation of 13C from glucose into various metabolites, researchers can construct a detailed map of metabolic fluxes.[3] The choice of a specific 13C-glucose isotopologue is crucial for probing particular pathways. For instance, [1,2-13C2]glucose is highly effective for resolving fluxes through glycolysis and the pentose phosphate pathway, while uniformly labeled [U-13C6]glucose is often used for a broader overview of central carbon metabolism.[1][4]
Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival.[5] 13C-glucose tracing has been instrumental in dissecting these alterations, most notably the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[6][7] By tracing the fate of glucose carbons, researchers can quantify the shift towards lactate (B86563) production and identify metabolic vulnerabilities that can be targeted for therapeutic intervention.[8][9] Furthermore, 13C-glucose studies have illuminated the role of other key pathways in cancer, such as the pentose phosphate pathway for nucleotide synthesis and NADPH production, and glutamine metabolism for anaplerosis.[10][11][12]
Neuroscience
The brain is a highly metabolic organ, with distinct metabolic roles for different cell types, primarily neurons and glia. 13C-labeled glucose has been invaluable in studying this metabolic compartmentalization.[13][14] For example, tracing studies have shown how glucose is metabolized differently in neurons and astrocytes, shedding light on the glutamate-glutamine cycle and neurotransmitter synthesis.[15] These studies are crucial for understanding brain function in both health and disease, including neurodegenerative disorders.
Drug Development
Understanding how a drug candidate impacts cellular metabolism is a critical aspect of its development. 13C-labeled glucose tracing can be used to assess drug target engagement and elucidate the mechanism of action.[16] By observing changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is hitting its intended target and understand the downstream metabolic consequences.[1] This information is vital for optimizing drug efficacy and identifying potential off-target effects.
Data Presentation
The quantitative nature of 13C-MFA allows for the generation of detailed flux maps. The following tables provide examples of how such quantitative data can be summarized to compare metabolic states under different conditions.
| Reaction | Flux in Normal Cells (Relative Units) | Flux in Cancer Cells (Relative Units) | Reference |
| Glucose Uptake | 100 | 250 | [4] |
| Glycolysis (to Pyruvate) | 85 | 200 | [4] |
| Lactate Production | 10 | 150 | [9] |
| Pentose Phosphate Pathway | 5 | 25 | [9] |
| Pyruvate Dehydrogenase (to Acetyl-CoA) | 75 | 50 | [4] |
| TCA Cycle (Citrate Synthase) | 70 | 60 | [4] |
Table 1: Representative Metabolic Fluxes in Normal vs. Cancer Cells. This table illustrates the typical metabolic reprogramming observed in cancer cells, characterized by increased glucose uptake and lactate production (the Warburg effect), and a redirection of glucose carbons towards biosynthetic pathways like the PPP.
| Brain Region/Cell Type | Glucose Uptake Rate (µmol/g/min) | TCA Cycle Flux (µmol/g/min) | Glutamate-Glutamine Cycling Rate (µmol/g/min) | Reference |
| Frontal Cortex | 0.8 | 4.5 | 0.25 | [15] |
| Occipital Lobe | 0.7 | 4.2 | 0.22 | [15] |
| Astrocytes | 0.3 | 1.5 | 0.3 | [14] |
| Neurons | 0.5 | 3.0 | - | [14] |
Table 2: Glucose Metabolism in Different Brain Regions and Cell Types. This table highlights the regional and cellular heterogeneity of glucose metabolism in the brain, as revealed by 13C-glucose tracing studies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data from 13C-labeling experiments. Below are generalized methodologies for key experimental procedures.
Protocol 1: In Vitro 13C-Glucose Labeling of Adherent Mammalian Cells
-
Cell Seeding and Growth: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with the desired concentration of the 13C-glucose isotopomer and dialyzed fetal bovine serum (to minimize interference from unlabeled glucose).
-
Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-glucose. The incubation time will vary depending on the metabolic pathways of interest and the time required to reach isotopic steady state.[17]
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice to halt metabolic activity.
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.[18]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the polar metabolites.
-
Dry the extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
-
Protocol 2: In Vivo 13C-Glucose Infusion in Mice
-
Animal Preparation: Fast the mice for a specified period (e.g., 6-16 hours) to achieve a metabolic baseline.[19][20]
-
Catheter Placement: Anesthetize the mouse and place a catheter in the lateral tail vein for infusion.[19]
-
Tracer Infusion:
-
Administer a bolus injection of a concentrated 13C-glucose solution to rapidly increase the plasma enrichment.[19][20]
-
Immediately follow the bolus with a continuous infusion of 13C-glucose at a constant rate for a defined period (e.g., 90-120 minutes) to maintain a steady-state labeling in the plasma.[21]
-
-
Sample Collection:
-
At the end of the infusion period, collect blood samples.
-
Euthanize the animal and rapidly dissect the tissues of interest.
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.[22]
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Follow a similar procedure as in the in vitro protocol for protein precipitation and collection of the metabolite-containing supernatant.
-
Protocol 3: Data Processing for 13C-Metabolic Flux Analysis
-
Isotopologue Distribution Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites.[23]
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.[24]
-
Metabolic Network Modeling: Construct a stoichiometric model of the relevant metabolic pathways.
-
Flux Estimation: Use specialized software (e.g., 13CFLUX2, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[5][25]
-
Statistical Analysis: Perform statistical tests (e.g., chi-squared) to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to determine their precision.[26]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to 13C-labeled glucose studies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of glucose metabolism in the occipital lobe and frontal cortex after oral administration of [1-13C]glucose at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In Vivo Metabolomics [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog where the hydroxyl group at the C3 position is replaced by a fluorine atom. When labeled with Carbon-13 (¹³C), 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C) becomes a powerful tracer for metabolic studies in cell culture. Unlike 2-Deoxy-D-glucose (2-DG), which primarily inhibits glycolysis at the hexokinase step, 3-FDG can be further metabolized. Its metabolism, however, diverges from the main glycolytic pathway, making it a unique tool to probe specific enzymatic activities and metabolic pathways.[1] The stable isotope label (¹³C) allows for the tracing of its metabolic fate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing quantitative insights into cellular metabolism.[2][3]
These application notes provide a detailed protocol for utilizing 3-FDG-¹³C in cell culture experiments for metabolic flux analysis. The primary applications include investigating aldose reductase and glucose dehydrogenase activity, as direct oxidation and reduction are major metabolic routes for 3-FG.[1]
Key Experimental Considerations
Successful metabolic flux analysis using 3-FDG-¹³C requires careful experimental design. The choice of cell line, tracer concentration, and labeling duration are critical parameters that should be optimized for each experimental system.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Culture cells to achieve 70-80% confluency at the time of labeling. | Ensures cells are in an exponential growth phase with active metabolism. |
| Tracer Concentration | Match the physiological glucose concentration of the standard culture medium (typically 5-25 mM). | Minimizes metabolic perturbations due to changes in glucose availability. |
| Labeling Duration | Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the time to reach isotopic steady state. | Allows for the accurate measurement of metabolic fluxes. |
| Control Groups | Include parallel cultures with unlabeled glucose and a no-cell control. | Accounts for background from unlabeled metabolites and media components. |
Experimental Workflow
The overall workflow for a 3-FDG-¹³C labeling experiment involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for 3-FDG-¹³C metabolic labeling.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol details the steps for culturing cells and introducing the 3-FDG-¹³C tracer.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture until they reach approximately 70-80% confluency.
-
Media Preparation:
-
Prepare a base medium that is glucose-free.
-
Supplement the base medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the presence of unlabeled glucose.
-
Dissolve the 3-Deoxy-3-fluoro-D-glucose-¹³C in the glucose-free medium to the desired final concentration (e.g., 11-25 mM).
-
Add other necessary supplements like L-glutamine and antibiotics.
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Add the pre-warmed 3-FDG-¹³C labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for the desired labeling period.
Protocol 2: Metabolite Quenching and Extraction
This critical step rapidly halts metabolic activity to preserve the isotopic labeling patterns of intracellular metabolites.
-
Quenching (Adherent Cells):
-
Place the culture plate on dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer. Aspirate the wash solution completely.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to cover the cells (e.g., 1 mL for a well in a 6-well plate).
-
Use a cell scraper to scrape the cells into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously.
-
Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The resulting metabolite extract is now ready for downstream analysis by NMR or MS. For MS analysis, the sample may need to be dried and reconstituted in a suitable solvent.
-
Potential Metabolic Pathways of 3-Deoxy-3-fluoro-D-glucose
The metabolism of 3-FDG is known to differ from that of glucose. The primary routes involve reduction by aldose reductase and oxidation by glucose dehydrogenase. The ¹³C label allows for the precise tracking of the carbon backbone through these pathways.
Caption: Potential metabolic pathways of 3-Deoxy-3-fluoro-D-glucose.
Downstream Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for identifying and quantifying ¹³C-labeled metabolites.[3][4][5]
| Parameter | Typical Value/Setting |
| Spectrometer Frequency | ≥ 500 MHz for ¹H observation |
| Nuclei Observed | ¹³C (direct detection) or ¹H (indirect detection) |
| Sample Preparation | Reconstitute dried extract in D₂O-based buffer |
| Key Information Gained | Identification of ¹³C-labeled metabolites and their specific labeled positions (isotopomers). |
Mass Spectrometry (MS)
MS offers high sensitivity and is widely used for metabolic flux analysis. It can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6][7]
| Parameter | Typical Value/Setting |
| Instrumentation | GC-MS, LC-MS/MS (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Sample Preparation | Derivatization may be required for GC-MS. Reconstitution in a suitable solvent for LC-MS. |
| Key Information Gained | Mass isotopomer distributions of downstream metabolites. |
Data Interpretation
The data obtained from NMR or MS will reveal the extent to which the ¹³C label from 3-FDG-¹³C is incorporated into downstream metabolites. By analyzing the mass isotopomer distributions or the specific ¹³C labeling patterns, researchers can quantify the relative or absolute flux through the metabolic pathways involving 3-FDG. This quantitative data provides a detailed snapshot of the metabolic phenotype of the cells under investigation.[2][8]
Conclusion
3-Deoxy-3-fluoro-D-glucose-¹³C is a valuable research tool for probing specific aspects of cellular metabolism. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust metabolic labeling experiments in cell culture. Careful optimization of experimental parameters and the use of appropriate analytical techniques will yield high-quality data for a deeper understanding of cellular metabolic pathways.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Live monitoring of cellular metabolism and mitochondrial respiration in 3D cell culture system using NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog in which the hydroxyl group at the C3 position is replaced by a fluorine atom. This modification makes it a valuable tool for studying glucose metabolism and transport. When labeled with ¹³C, 3-Deoxy-3-fluoro-D-glucose-¹³C becomes a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of metabolic pathways, enzyme kinetics, and protein-ligand interactions. The presence of both ¹³C and ¹⁹F nuclei provides a unique spectroscopic signature, allowing for a range of advanced NMR experiments.
These application notes provide an overview of the uses of 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR spectroscopy and detailed protocols for its application in metabolic studies and for investigating interactions with glucose transporters and enzymes.
Core Applications
The primary applications of 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR spectroscopy include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of the ¹³C-labeled glucose analog through various pathways. The major metabolic routes for 3-FDG are direct oxidation and reduction, making it a useful tool for monitoring aldose reductase and glucose dehydrogenase activity in vivo.[1] It is important to note that 3-FDG is not significantly metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) shunt.[1]
-
Enzyme Kinetics and Inhibition: Studying the interaction of 3-FDG-¹³C with enzymes such as aldose reductase. The affinity of aldose reductase for 3-FDG is approximately 20 times greater than for glucose.[2]
-
Protein-Ligand Interaction Studies: Characterizing the binding of 3-FDG-¹³C to glucose transporters (GLUTs) and other sugar-binding proteins.
-
Drug Development: Screening for and characterizing inhibitors of enzymes and transporters involved in glucose metabolism.
Data Presentation
Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants
The following table provides predicted ¹³C chemical shifts for the anomers of 3-Deoxy-3-fluoro-D-glucose in D₂O. The presence of the fluorine atom at C3 will result in characteristic splitting of the signals for C2, C3, and C4 due to J-coupling. Actual chemical shifts and coupling constants should be determined experimentally.
| Carbon Position | Predicted δ (ppm) α-anomer | Predicted δ (ppm) β-anomer | Predicted J-Coupling (Hz) |
| C1 | ~93 | ~97 | ¹JCF ≈ 0 |
| C2 | ~72 | ~75 | ²JCF ≈ 15-25 |
| C3 | ~90 (doublet) | ~93 (doublet) | ¹JCF ≈ 160-180 |
| C4 | ~69 | ~69 | ²JCF ≈ 15-25 |
| C5 | ~73 | ~77 | ³JCF ≈ 5-10 |
| C6 | ~62 | ~62 | ⁴JCF ≈ 0 |
Note: These are predicted values based on known chemical shifts of D-glucose and the effects of fluorination. The ¹JCF coupling constant is expected to be large, while multi-bond couplings will be smaller.
Kinetic Parameters of Aldose Reductase for 3-Deoxy-3-fluoro-D-glucose
The following table summarizes the kinetic parameters of aldose reductase with 3-FDG as a substrate, highlighting its higher affinity compared to glucose.
| Substrate | K_m_ (mM) | V_max_ (relative) |
| D-Glucose | 188 | 1.00 |
| 3-Deoxy-3-fluoro-D-glucose | 9.3 | Not specified |
Data from in vitro studies with purified aldose reductase.[2]
Binding Affinities of Glucose Transporters for Glucose Analogs
The following table provides representative binding affinities (K_d_ or K_m_) for glucose and related analogs to the GLUT1 transporter. The affinity of 3-FDG for GLUT1 is expected to be similar to that of glucose.
| Ligand | Transporter | K_m_ / K_d_ (mM) |
| D-Glucose | GLUT1 | 3 - 20 |
| 2-Deoxy-D-glucose | GLUT1 | ~5 |
The affinity of GLUTs can vary depending on the tissue and experimental conditions.[3][4][5]
Signaling and Metabolic Pathways
Metabolic Fate of 3-Deoxy-3-fluoro-D-glucose-¹³C
The primary metabolic pathway for 3-FDG involves its reduction by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS). 3-FS can be further metabolized to 3-deoxy-3-fluoro-D-fructose (3-FF) by sorbitol dehydrogenase.[1] In some tissues, 3-FDG can also be oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[1]
Experimental Workflows
General Workflow for In-Cell NMR Metabolic Tracing
This workflow outlines the key steps for tracing the metabolism of 3-Deoxy-3-fluoro-D-glucose-¹³C in cultured cells.
Experimental Protocols
Protocol 1: In-Cell NMR for Metabolic Analysis of 3-Deoxy-3-fluoro-D-glucose-¹³C
Objective: To monitor the intracellular metabolism of 3-Deoxy-3-fluoro-D-glucose-¹³C in a cell line of interest.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing aldose reductase)
-
Appropriate cell culture medium (glucose-free for labeling)
-
3-Deoxy-3-fluoro-D-glucose-¹³C
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, chloroform, and water (for extraction)
-
D₂O with a known concentration of an internal standard (e.g., DSS or TMSP) for NMR
-
NMR spectrometer (≥ 500 MHz) with a ¹³C-sensitive probe
Procedure:
-
Cell Culture: Culture cells to the desired confluence (typically 80-90%) in standard growth medium.
-
Isotope Labeling: a. Aspirate the standard medium and wash the cells twice with pre-warmed, glucose-free medium. b. Add glucose-free medium supplemented with a known concentration of 3-Deoxy-3-fluoro-D-glucose-¹³C (e.g., 5-10 mM). c. Incubate for a time course (e.g., 1, 4, 8, 24 hours) to monitor the progression of metabolism.
-
Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to cover the cell monolayer. c. Scrape the cells and collect the cell suspension. d. Perform a liquid-liquid extraction (e.g., methanol/chloroform/water) to separate polar metabolites. e. Collect the polar phase containing the sugar metabolites.
-
NMR Sample Preparation: a. Dry the polar extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a known volume of D₂O containing an internal standard. c. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: a. Acquire a 1D proton-decoupled ¹³C NMR spectrum to identify ¹³C-labeled metabolites. b. Acquire a 2D ¹H-¹³C HSQC spectrum for unambiguous assignment of resonances and to confirm the positions of the ¹³C labels.
-
Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify the signals corresponding to 3-Deoxy-3-fluoro-D-glucose-¹³C and its metabolites by comparing with known chemical shifts and by analyzing the characteristic ¹³C-¹⁹F coupling patterns. c. Quantify the relative amounts of each metabolite by integrating the corresponding peaks and normalizing to the internal standard.
Protocol 2: Studying Protein-Ligand Interactions using ¹³C NMR
Objective: To characterize the binding of 3-Deoxy-3-fluoro-D-glucose-¹³C to a purified protein (e.g., a glucose transporter or aldose reductase).
Materials:
-
Purified protein of interest
-
3-Deoxy-3-fluoro-D-glucose-¹³C
-
NMR buffer (e.g., phosphate or HEPES buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Prepare a series of NMR samples with a constant concentration of the purified protein and varying concentrations of 3-Deoxy-3-fluoro-D-glucose-¹³C. b. Include a control sample containing only 3-Deoxy-3-fluoro-D-glucose-¹³C in the same buffer.
-
NMR Data Acquisition: a. Acquire 1D ¹³C NMR spectra for each sample. b. Pay close attention to changes in the chemical shifts and line widths of the ¹³C signals of 3-Deoxy-3-fluoro-D-glucose-¹³C upon addition of the protein.
-
Data Analysis: a. Chemical Shift Perturbation (CSP): Monitor the changes in the ¹³C chemical shifts of the ligand as a function of protein concentration. The magnitude of the CSP can be used to determine the binding affinity (K_d_). The change in chemical shift (Δδ) is plotted against the ligand concentration, and the data are fitted to a binding isotherm. b. Line Broadening: Analyze the increase in the line width of the ligand's NMR signals upon binding to the protein. This is indicative of an interaction and can be used to estimate the kinetics of binding.
Conclusion
3-Deoxy-3-fluoro-D-glucose-¹³C is a versatile and powerful tool for researchers in metabolism, enzymology, and drug development. Its unique NMR properties, arising from the presence of both ¹³C and ¹⁹F, allow for detailed investigations that are not possible with other glucose analogs. The protocols and data presented here provide a foundation for designing and implementing NMR-based studies using this valuable isotopic tracer.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a fluorinated analog of glucose that serves as a valuable tool for investigating glucose transport and specific metabolic pathways. The substitution of the hydroxyl group at the C-3 position with a fluorine atom allows 3-FDG to be recognized by glucose transporters and certain enzymes, while its entry into the glycolytic pathway is resisted. When labeled with carbon-13 (¹³C), 3-Deoxy-3-fluoro-D-glucose-¹³C becomes a powerful tracer for metabolic flux analysis using mass spectrometry. This allows for the precise tracking of its metabolic fate and the quantification of pathway activities.
Recent studies have shown that the primary metabolic routes for 3-FDG are not through glycolysis or the pentose (B10789219) phosphate (B84403) pathway, but rather through direct oxidation and reduction.[1] This unique metabolic characteristic makes 3-FDG-¹³C an ideal tracer for investigating the polyol pathway and direct glucose oxidation pathways, which are implicated in various physiological and pathological conditions, including diabetic complications and cancer metabolism.
This document provides detailed application notes and protocols for the use of 3-Deoxy-3-fluoro-D-glucose-¹³C in mass spectrometry-based metabolic analysis.
Applications
The use of 3-Deoxy-3-fluoro-D-glucose-¹³C in conjunction with mass spectrometry offers several key applications in metabolic research:
-
Probing the Polyol Pathway: 3-FDG is a substrate for aldose reductase, which converts it to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[1][2] In certain tissues, 3-FS can be further metabolized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[1] By tracing the ¹³C label, researchers can quantify the flux through this pathway, which is of significant interest in the study of diabetic complications.
-
Investigating Direct Glucose Oxidation: In tissues such as the liver and kidney, 3-FDG is primarily oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[1][3] This can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate.[1] This pathway allows for the study of direct glucose oxidation independent of glycolysis and the pentose phosphate shunt.
-
Glucose Transport Studies: 3-FDG is a validated transport analog for glucose and can be used to characterize the kinetics of hexose (B10828440) transport systems.[2]
-
Metabolic Phenotyping of Cancer Cells: Altered glucose metabolism is a hallmark of cancer. 3-FDG-¹³C can be used to investigate non-glycolytic glucose metabolism in cancer cells, potentially revealing novel therapeutic targets.
Data Presentation
Quantitative data from metabolic flux analysis experiments using 3-Deoxy-3-fluoro-D-glucose-¹³C should be summarized in clear and structured tables to facilitate comparison between different experimental conditions. Below are examples of how such data can be presented.
Table 1: Relative Abundance of ³³C-Labeled 3-FDG Metabolites in Cancer Cell Lines
| Metabolite | Cell Line A (Relative Abundance %) | Cell Line B (Relative Abundance %) |
| 3-Deoxy-3-fluoro-D-glucose-¹³C | 65.2 ± 4.1 | 72.8 ± 3.5 |
| 3-Deoxy-3-fluoro-D-sorbitol-¹³C | 25.8 ± 2.9 | 18.1 ± 2.2 |
| 3-Deoxy-3-fluoro-D-fructose-¹³C | 5.1 ± 0.8 | 3.9 ± 0.6 |
| 3-Deoxy-3-fluoro-D-gluconic acid-¹³C | 3.9 ± 0.5 | 5.2 ± 0.7 |
Values are presented as mean ± standard deviation for n=3 biological replicates. Data is for illustrative purposes.
Table 2: Metabolic Flux Rates Through 3-FDG Pathways Under Different Conditions
| Metabolic Flux | Control Condition (nmol/10⁶ cells/hr) | Treated Condition (nmol/10⁶ cells/hr) |
| 3-FDG Uptake Rate | 50.3 ± 5.7 | 35.1 ± 4.2 |
| Aldose Reductase Flux | 12.9 ± 1.5 | 8.8 ± 1.1 |
| Glucose Dehydrogenase Flux | 2.1 ± 0.3 | 4.5 ± 0.6 |
Flux rates are calculated based on ¹³C enrichment in downstream metabolites. Data is for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic flux analysis using 3-Deoxy-3-fluoro-D-glucose-¹³C and LC-MS/MS. Optimization will be required for specific cell types, tissues, and instrumentation.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with the desired concentration of 3-Deoxy-3-fluoro-D-glucose-¹³C (e.g., 10 mM) and dialyzed fetal bovine serum.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into metabolites.
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold 0.9% NaCl solution.
-
Completely aspirate the wash solution. This step is critical to remove salts that can interfere with MS analysis.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Processing:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Chromatographic Separation:
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) is recommended for the separation of polar metabolites.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic content should be optimized to separate 3-FDG and its metabolites. A starting point could be 95% B for 1 min, followed by a linear gradient to 40% B over 10 min, and then a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for glucose analogs and their phosphorylated derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. MRM transitions for 3-FDG-¹³C and its metabolites need to be optimized. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.
-
Table 3: Illustrative MRM Transitions for 3-FDG-¹³C and its Metabolites (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-FDG-¹³C₆ | 187.1 | 89.0 | 15 |
| 3-FS-¹³C₆ | 189.1 | 91.0 | 15 |
| 3-FF-¹³C₆ | 187.1 | 71.0 | 20 |
| 3-FGA-¹³C₆ | 201.1 | 111.0 | 18 |
| 3-FGP-¹³C₆ | 281.0 | 97.0 (PO₃⁻) | 25 |
These values are illustrative and require experimental optimization.
Visualizations
Metabolic Pathway of 3-Deoxy-3-fluoro-D-glucose
Caption: Metabolic fate of 3-Deoxy-3-fluoro-D-glucose-¹³C.
Experimental Workflow for 3-FDG-¹³C Mass Spectrometry Analysis
Caption: General workflow for ³³C-MFA using 3-FDG-¹³C.
References
Application Notes and Protocols for Experimental Design in ¹³C Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) using ¹³C stable isotopes is a powerful technique to quantitatively track the fate of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism.[1] By supplying cells with ¹³C-labeled substrates, such as glucose or glutamine, researchers can trace the incorporation of these heavy isotopes into downstream metabolites.[1] The resulting mass isotopomer distributions (MIDs), measured by mass spectrometry (MS), are then used in conjunction with stoichiometric models to calculate intracellular metabolic fluxes.[1] This approach is instrumental in understanding disease-related metabolic reprogramming, identifying novel drug targets, and elucidating drug mechanisms of action.
Core Principles of ¹³C Isotopic Labeling
The fundamental principle of ¹³C MFA lies in replacing the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope in a nutrient source.[1] When cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[1] Mass spectrometry can distinguish between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of each metabolite based on their mass-to-charge ratio. The relative abundance of these isotopologues provides the mass isotopomer distribution (MID), which is the primary data used for flux calculations.
Experimental Workflow Overview
A typical ¹³C MFA experiment follows a structured workflow, from initial experimental design to the final flux map interpretation. Careful execution at each stage is critical for obtaining high-quality and reproducible data.
Caption: A generalized workflow for conducting a ¹³C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C Isotope Labeling
This protocol details the steps for labeling adherent mammalian cells with [U-¹³C₆]-glucose.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of metabolite extraction.[1] Culture the cells under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium:
-
Prepare DMEM from glucose-free powder in Milli-Q water.
-
Supplement the medium with necessary components (e.g., amino acids, vitamins).
-
Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM).[1]
-
Add 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose and other small molecules.[2]
-
-
Adaptation Phase (for steady-state analysis): To ensure isotopic equilibrium, adapt the cells to the labeling medium for at least 24-48 hours, which corresponds to several cell doubling times.[1]
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state MFA, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, reaches a plateau.[1] For kinetic flux analysis, a time-course experiment with multiple time points is necessary.[2]
Protocol 2: Metabolic Quenching and Metabolite Extraction
This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites from adherent cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) in water)[1][3]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Metabolic Quenching:
-
Place the cell culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites. It is critical to perform this step quickly to prevent metabolic changes.
-
Completely aspirate the final wash solution.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic reactions.[1][3]
-
-
Cell Harvesting:
-
Metabolite Extraction:
-
Vortex the tubes for 10 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
The resulting metabolite extract is now ready for analysis or can be stored at -80°C.
-
Protocol 3: Mass Spectrometry Analysis
Metabolite extracts can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of platform depends on the specific metabolites of interest and their chemical properties.
GC-MS Analysis:
GC-MS is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids from the TCA cycle.
-
Derivatization: Metabolites are chemically derivatized to increase their volatility. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms, is typically used.
-
Injection Mode: Splitless injection is often preferred for maximizing sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
Ionization: Electron Ionization (EI) is commonly used, which generates fragment ions that provide information about the position of ¹³C atoms.[4]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to detect the mass-to-charge ratios of the fragment ions.
-
LC-MS Analysis:
LC-MS is ideal for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile, such as nucleotides and sugar phosphates.
-
Chromatography:
-
Reverse-Phase (RP) Chromatography: Used for separating non-polar to moderately polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Used for the separation of highly polar metabolites.
-
-
MS Parameters:
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS-based metabolomics.
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their high mass accuracy and resolution, which are crucial for resolving isotopologues.
-
Data Presentation and Analysis
Mass Isotopomer Distribution (MID)
The raw mass spectrometry data is processed to determine the relative abundance of each isotopologue for a given metabolite. This data is typically presented in a table format.
Table 1: Example Mass Isotopomer Distribution Data for Citrate
| Isotopologue | Relative Abundance (Control) | Relative Abundance (Treated) |
| M+0 | 0.40 | 0.60 |
| M+1 | 0.10 | 0.15 |
| M+2 | 0.30 | 0.15 |
| M+3 | 0.05 | 0.03 |
| M+4 | 0.10 | 0.05 |
| M+5 | 0.03 | 0.01 |
| M+6 | 0.02 | 0.01 |
Flux Calculation
The determined MIDs, along with a stoichiometric model of the metabolic network, are used as inputs for specialized software to calculate metabolic fluxes.[5] Several software packages are available for this purpose, including:
-
13CFLUX2: A high-performance software suite for steady-state and non-stationary ¹³C-MFA.[6][7]
-
FiatFlux: An open-source software package for flux ratio analysis and ¹³C-constrained flux balancing.[5]
-
INCA: A MATLAB-based software for isotopically non-stationary metabolic flux analysis.[8]
The output of these programs is a flux map, which quantitatively describes the rates of all reactions in the metabolic network.
Table 2: Example Metabolic Flux Data
This table shows hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.[1]
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |
| Pentose Phosphate Pathway | 20 | 45 | +125% |
| PDH (Pyruvate to Acetyl-CoA) | 80 | 35 | -56% |
| Anaplerosis (Pyruvate to OAA) | 15 | 50 | +233% |
Visualization of Metabolic Pathways
Visualizing the metabolic network is crucial for interpreting the flux data. Graphviz can be used to generate clear diagrams of metabolic pathways.
Central Carbon Metabolism
Caption: Key pathways of central carbon metabolism, including Glycolysis, the Pentose Phosphate Pathway, and the TCA Cycle.
This diagram illustrates the major routes of carbon metabolism from glucose and glutamine. By mapping the calculated flux data onto such a diagram, researchers can visualize how metabolic pathways are altered in response to various stimuli.
Conclusion
¹³C Metabolic Flux Analysis is a powerful and versatile technique for quantitatively assessing cellular metabolism. By following well-defined experimental protocols and utilizing appropriate data analysis tools, researchers can gain deep insights into the intricate workings of metabolic networks. These insights are invaluable for basic research, disease understanding, and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 3. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 4. shimadzu.com [shimadzu.com]
- 5. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Applications of 3-Fluoro-D-Glucose-¹³C in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog that offers unique insights into cancer metabolism. Unlike the more commonly used 2-deoxy-2-fluoro-D-glucose (FDG), which primarily tracks glucose uptake and the initial steps of glycolysis, 3-FDG is not a substrate for hexokinase and therefore does not enter the glycolytic pathway in the same manner. Instead, its metabolism is largely governed by the polyol pathway and direct oxidation, making it a valuable tool for probing these alternative metabolic routes in cancer cells. The incorporation of a stable carbon-13 (¹³C) isotope into the 3-FDG molecule (3-fluoro-D-glucose-¹³C) enables researchers to trace its metabolic fate with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for quantitative metabolic flux analysis, providing a deeper understanding of cancer cell bioenergetics and identifying potential therapeutic targets.
Recent studies have shown that the primary metabolic pathways for 3-FG are not glycolysis or the pentose (B10789219) phosphate (B84403) shunt, but rather direct oxidation and reduction.[1] It is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase and can be further converted to 3-deoxy-3-fluoro-D-fructose (3-FF).[1] In certain tissues like the liver and kidney, it can also be oxidized to 3-deoxy-3-fluoro-D-gluconic acid and its 6-phosphate derivative.[1] The use of 3-FG metabolism in conjunction with ¹⁹F NMR has been proposed as a method for monitoring aldose reductase and glucose dehydrogenase activity in vivo.[1]
Application Notes
Application 1: Probing the Polyol Pathway in Cancer
Background: The polyol pathway, which consists of two enzymes, aldose reductase and sorbitol dehydrogenase, has been implicated in cancer progression and resistance to therapy. Aldose reductase, in particular, is overexpressed in several cancers and is associated with poor prognosis. By converting glucose to sorbitol, this pathway can contribute to oxidative stress and alter cellular signaling.
Application of 3-Fluoro-D-Glucose-¹³C: 3-fluoro-D-glucose-¹³C serves as a specific tracer for aldose reductase activity. By incubating cancer cells or administering the tracer to in vivo models and subsequently analyzing the isotopic enrichment in 3-deoxy-3-fluoro-D-sorbitol (3-FS), researchers can quantify the flux through this pathway. This information can be used to:
-
Assess the activity of the polyol pathway in different cancer types and subtypes.
-
Evaluate the efficacy of aldose reductase inhibitors in a preclinical setting.
-
Understand the role of the polyol pathway in drug resistance mechanisms.
Application 2: Investigating Alternative Glucose Oxidation Pathways
Background: While glycolysis is the central pathway for glucose metabolism in many cancers, some tumors utilize alternative oxidative pathways to support their growth and survival. One such pathway involves the direct oxidation of glucose to gluconic acid, catalyzed by glucose dehydrogenase.
Application of 3-Fluoro-D-Glucose-¹³C: The metabolism of 3-FG to 3-deoxy-3-fluoro-D-gluconic acid provides a means to trace this alternative oxidative pathway.[1] By using 3-fluoro-D-glucose-¹³C, the rate of production of ¹³C-labeled 3-deoxy-3-fluoro-D-gluconic acid can be measured, offering insights into:
-
The contribution of direct glucose oxidation to the metabolic phenotype of cancer cells.
-
The regulation of this pathway under different nutrient conditions or in response to therapeutic agents.
-
The potential of targeting glucose dehydrogenase as a novel anti-cancer strategy.
Application 3: Complementing FDG-PET Imaging with Stable Isotope Tracing
Background: Positron Emission Tomography (PET) using [¹⁸F]FDG is a cornerstone of clinical oncology for imaging glucose uptake.[2][3][4][5] However, FDG provides limited information about the downstream metabolic fate of glucose. The synthesis of [¹⁸F]-labeled 3-deoxy-3-fluoro-D-glucose has been developed for use in PET imaging.[6][7]
Application of 3-Fluoro-D-Glucose-¹³C: 3-fluoro-D-glucose-¹³C can be used in preclinical research to provide detailed metabolic information that complements the anatomical and uptake data from imaging studies. By performing stable isotope tracing experiments in parallel with imaging, researchers can:
-
Correlate the uptake of fluorinated glucose analogs with their specific metabolic fates.
-
Gain a more comprehensive understanding of the metabolic heterogeneity within tumors.
-
Develop more informative imaging strategies for patient stratification and treatment monitoring.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments using 3-fluoro-D-glucose-¹³C. The values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Cancer Cell Line A | Cancer Cell Line B (Aldose Reductase Inhibitor Treated) | Unit |
| Flux through Aldose Reductase | |||
| ¹³C-3-FS Production Rate | 50 | 5 | nmol/10⁶ cells/hr |
| Flux through Glucose Dehydrogenase | |||
| ¹³C-3-Fluoro-D-gluconic acid Production Rate | 10 | 12 | nmol/10⁶ cells/hr |
| Cellular Uptake | |||
| 3-Fluoro-D-glucose-¹³C Uptake Rate | 100 | 95 | nmol/10⁶ cells/hr |
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis using 3-Fluoro-D-Glucose-¹³C
Objective: To quantify the flux of 3-fluoro-D-glucose-¹³C through the polyol pathway and direct oxidation pathway in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-fluoro-D-glucose-¹³C (uniformly labeled)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cancer cells to the desired confluency (typically 80-90%) in standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of 3-fluoro-D-glucose-¹³C (e.g., 10 mM).
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Extraction:
-
Place the culture dish on dry ice to quench metabolism.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold 0.9% NaCl.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cells.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method optimized for the separation and detection of 3-fluoro-D-glucose-¹³C and its metabolites (3-FS-¹³C, 3-fluoro-D-gluconic acid-¹³C).
-
Quantify the peak areas of the labeled metabolites.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Determine the metabolic flux rates using appropriate metabolic modeling software.
-
Visualizations
Caption: Workflow for in vitro metabolic flux analysis using 3-fluoro-D-glucose-¹³C.
Caption: Metabolic pathways of 3-fluoro-D-glucose-¹³C in cancer cells.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes & Protocols: In Vivo Metabolic Imaging with ¹³C-Labeled 3-Deoxy-3-Fluoro-D-Glucose (¹³C-3-FDG)
This document provides a conceptual framework for the application of ¹³C-3-FDG, drawing upon the established principles of in vivo ¹³C Magnetic Resonance Spectroscopy (MRS), the known biochemistry of 3-FDG from ¹⁹F MRS and other tracer studies, and established protocols for other ¹³C-labeled substrates like ¹³C-glucose and hyperpolarized ¹³C-pyruvate.
Application Notes
Principle of the Method
In vivo ¹³C Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the detection and quantification of metabolites labeled with the stable isotope, carbon-13[2]. By introducing a ¹³C-labeled substrate, researchers can trace its metabolic conversion into downstream products in real-time, providing dynamic information about specific metabolic pathways[3][4]. Unlike PET imaging, ¹³C MRS does not involve ionizing radiation and offers high chemical specificity, allowing for the unambiguous identification of different metabolites based on their chemical shift.
The primary challenge of ¹³C MRS is its inherently low sensitivity. This can be overcome to a significant degree by using hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (dDNP), which can increase the ¹³C signal by over 10,000-fold, enabling dynamic metabolic imaging with high temporal resolution[5][6].
¹³C-3-FDG as a Metabolic Tracer
3-Deoxy-3-fluoro-D-glucose (3-FDG) is an analog of glucose. However, unlike 2-FDG which is phosphorylated by hexokinase and trapped, 3-FDG is a poor substrate for hexokinase and does not enter glycolysis in the same manner. Instead, its primary metabolic routes are:
-
Reduction via Aldose Reductase: 3-FDG is converted to 3-deoxy-3-fluoro-D-sorbitol (3-FS). This pathway is of particular interest in tissues with high aldose reductase activity.
-
Oxidation via Glucose Dehydrogenase: 3-FDG can be oxidized to 3-deoxy-3-fluoro-D-gluconic acid[1].
Therefore, a ¹³C-labeled 3-FDG tracer would not primarily report on glycolytic flux, but rather on the activity of the polyol and glucose dehydrogenase pathways. This makes it a distinct and potentially valuable tool for studying metabolic processes different from those targeted by ¹⁸F-2-FDG.
Potential Applications
Given its unique metabolic fate, ¹³C-3-FDG could be applied to study:
-
Aldose Reductase Activity: The polyol pathway is implicated in the pathophysiology of diabetic complications. ¹³C-3-FDG could serve as a probe to non-invasively monitor aldose reductase activity in tissues like the lens, nerve, and kidney.
-
Glucose Dehydrogenase Activity: In tissues such as the liver and kidney cortex where glucose dehydrogenase is active, ¹³C-3-FDG could be used to assess specific metabolic functions and dysfunctions[1].
-
Drug Development: For therapies targeting aldose reductase or glucose dehydrogenase, ¹³C-3-FDG could be used as a pharmacodynamic biomarker to assess target engagement and therapeutic efficacy in vivo.
-
Complementary Imaging to ¹⁸F-2-FDG: In oncology, while ¹⁸F-2-FDG PET is a cornerstone for imaging glucose uptake, some tumors are ¹⁸F-FDG-negative[7][8]. A tracer like ¹³C-3-FDG could provide complementary information on alternative metabolic pathways that may be active in these cancers.
Data Presentation
Comparison of Glucose Analog Tracers
The following table summarizes the key differences between relevant glucose analog tracers.
| Tracer | Imaging Modality | Primary Metabolic Pathway Probed | Key Enzymes Targeted | Primary Metabolite(s) Detected |
| ¹⁸F-2-FDG | PET | Glucose Transport & Glycolysis (Trapping) | Glucose Transporters (GLUTs), Hexokinase | ¹⁸F-2-FDG-6-Phosphate[9] |
| [1,6-¹³C₂]Glucose | ¹³C MRS | Glycolysis, TCA Cycle, Neurotransmission | Glycolytic enzymes, PDH, TCA cycle enzymes | ¹³C-Lactate, ¹³C-Glutamate, ¹³C-Glutamine[3] |
| ¹³C-3-FDG (Hypothetical) | ¹³C MRS | Polyol Pathway, Direct Oxidation | Aldose Reductase, Glucose Dehydrogenase | ¹³C-3-Fluoro-Sorbitol, ¹³C-3-Fluoro-Gluconic Acid[1] |
Notional MR Parameters for In Vivo ¹³C MRS
This table provides a starting point for acquisition parameters for a hypothetical ¹³C-3-FDG study, adapted from protocols for other ¹³C substrates.
| Parameter | Value | Rationale / Comment |
| Magnetic Field Strength | ≥ 7 T | Higher field strength improves signal-to-noise ratio (SNR) and spectral resolution. |
| RF Coil | Dual-tuned ¹H/¹³C coil | Allows for ¹H imaging for anatomical reference and shimming, and ¹³C detection. |
| Acquisition Sequence | 3D Chemical Shift Imaging (CSI) or MRSI | Provides spatial and spectral information to create metabolic maps[10]. |
| Temporal Resolution | 5 - 60 seconds | For hyperpolarized studies, rapid acquisition is critical to capture the dynamic conversion before the signal decays[5]. |
| Spatial Resolution | 2 - 5 mm isotropic | Dependent on SNR; represents a typical goal for preclinical models. |
| ¹H Decoupling | Required during ¹³C acquisition | Removes ¹H-¹³C J-coupling to simplify spectra and improve SNR. |
| Hyperpolarization | Recommended (dDNP) | Essential for achieving sufficient SNR for dynamic imaging of metabolic conversion in a reasonable timeframe[6]. |
Conceptual Experimental Protocols
Synthesis of ¹³C-labeled 3-FDG
A validated protocol for the synthesis of ¹³C-3-FDG is not available in the reviewed literature. However, a general approach would involve introducing a ¹³C label into a glucose precursor followed by fluorination. Synthetic strategies for other ¹³C-labeled compounds, such as amino acids or other sugars, often utilize commercially available ¹³C sources like ¹³C-potassium cyanide or ¹³C-iodomethane which are incorporated via multi-step organic synthesis[11][12]. The synthesis of ¹⁸F-3-FDG has been described and could potentially be adapted for a stable ¹³C isotope approach[13]. Any novel synthesis would require extensive validation and purification.
Hyperpolarization of ¹³C-3-FDG
To achieve a detectable signal for dynamic imaging, hyperpolarization via dissolution Dynamic Nuclear Polarization (dDNP) would be necessary.
Materials:
-
Synthesized ¹³C-3-FDG
-
Glassing agent (e.g., glycerol)
-
Stable radical (e.g., trityl radical OX063)
-
DNP Polarizer (e.g., SPINlab or HyperSense)
-
Heated, buffered dissolution medium (e.g., NaOH/EDTA in water)
Protocol:
-
Prepare a sample of ¹³C-3-FDG containing the stable radical and glassing agent.
-
Insert the sample into the polarizer and cool to ~1.4 K in a high magnetic field (e.g., 3.35 T).
-
Irradiate the sample with microwaves at a frequency near the electron paramagnetic resonance (EPR) frequency of the radical. This transfers the high polarization of the electron spins to the ¹³C nuclear spins over a period of 1-2 hours.
-
Once maximum polarization is achieved, rapidly dissolve the solidified sample in the superheated sterile dissolution medium.
-
The hyperpolarized, now liquid, sample is rapidly transferred for quality control (QC) and subsequent injection.
In Vivo Imaging Protocol (Preclinical Model)
Animal Preparation:
-
Fast the animal (e.g., mouse or rat) for 4-6 hours to reduce baseline blood glucose levels.
-
Anesthetize the animal using isoflurane (B1672236) (1.5-2.0% in O₂) and place it on a heated animal bed to maintain body temperature.
-
Insert a tail-vein catheter for tracer injection.
-
Position the animal within the MRI scanner, ensuring the region of interest (e.g., brain, tumor, liver) is at the isocenter of the magnet and within the RF coil.
Imaging Procedure:
-
Acquire anatomical reference images using standard T1-weighted and T2-weighted ¹H sequences.
-
Perform shimming over the volume of interest to ensure magnetic field homogeneity.
-
Obtain final QC parameters for the hyperpolarized ¹³C-3-FDG dose (polarization level, concentration, pH, temperature). A typical injection volume for a mouse would be 200-300 µL.
-
Initiate the dynamic ¹³C MRS/MRSI acquisition sequence.
-
Inject the hyperpolarized ¹³C-3-FDG as a rapid bolus (e.g., over 5-10 seconds) through the tail-vein catheter, followed by a saline flush[10].
-
Continue acquiring dynamic spectral data for 2-3 minutes to capture the arrival of the substrate and its conversion into downstream metabolites.
Data Analysis:
-
Perform post-processing on the raw spectral data, including phase and baseline correction.
-
Fit the spectral peaks corresponding to ¹³C-3-FDG and its metabolites (e.g., ¹³C-3-fluoro-sorbitol) to quantify their respective signal intensities in each voxel over time.
-
Generate metabolic maps by color-coding the signal intensity of a specific metabolite (e.g., the product-to-substrate ratio) and overlaying it on the anatomical ¹H image.
-
Apply kinetic modeling to the time-course data to estimate metabolic flux rates.
Visualizations
Caption: Metabolic pathway of ¹³C-3-FDG, highlighting its diversion from glycolysis.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajnr.org [ajnr.org]
- 11. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Metabolism: A Step-by-Step Guide to 13C Tracer Experiments in Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing with Carbon-13 (13C) has become an indispensable tool for quantitatively tracking the flow of metabolites through cellular pathways, a process known as metabolic flux analysis (MFA).[1][2] This powerful technique provides a detailed snapshot of cellular metabolism, offering critical insights into disease states like cancer and the mechanism of action of novel therapeutics.[3][] By replacing the naturally abundant 12C with the heavier, non-radioactive 13C isotope in a nutrient source, researchers can trace the journey of carbon atoms as they are incorporated into downstream metabolites.[3] This guide provides a comprehensive, step-by-step protocol for conducting 13C tracer experiments in mammalian cells, from experimental design to data interpretation.
I. Experimental Design: The Blueprint for a Successful Tracer Study
A well-thought-out experimental design is paramount to obtaining meaningful and accurate metabolic flux data.[5] The primary consideration is the selection of an appropriate 13C-labeled tracer, which will depend on the specific metabolic pathways under investigation.[1][6]
Tracer Selection:
The choice of the isotopic tracer significantly influences the precision of the estimated metabolic fluxes.[3][7] Different tracers provide distinct labeling patterns that are more or less informative for specific pathways.
-
Uniformly Labeled Tracers: Tracers like [U-13C6]-glucose, where all six carbon atoms are labeled, are excellent for broadly surveying central carbon metabolism.[3][8] They allow researchers to track the incorporation of glucose-derived carbons into a wide array of downstream metabolites.[8] Similarly, [U-13C5]-glutamine is the preferred tracer for in-depth analysis of the tricarboxylic acid (TCA) cycle.[1][6][7]
-
Positionally Labeled Tracers: To probe specific reactions or pathways, uniquely labeled tracers are employed.[1] For instance, [1,2-13C2]-glucose is highly effective for analyzing the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][6] Other tracers like [2-13C]-glucose and [3-13C]-glucose can also offer more precise estimations for glycolysis and the PPP compared to the more commonly used [1-13C]-glucose.[1][7]
Table 1: Common 13C Tracers and Their Primary Applications
| 13C Tracer | Primary Metabolic Pathway(s) Investigated | Key Insights Provided |
| [U-13C6]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis | Overall contribution of glucose to central carbon metabolism and anabolic pathways. |
| [1,2-13C2]-Glucose | Pentose Phosphate Pathway (PPP) | Precise estimation of PPP activity relative to glycolysis.[1][6] |
| [U-13C5]-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Glutamine's role in replenishing TCA cycle intermediates and contributing to biosynthesis.[1][6][8] |
| [1-13C]-Glutamine | Reductive Carboxylation | Specifically traces the reductive carboxylation pathway of glutamine metabolism.[5][8] |
| [5-13C]-Glutamine | Reductive Carboxylation contribution to Lipid Synthesis | Traces the path of glutamine to acetyl-CoA for fatty acid synthesis.[5] |
II. Experimental Workflow: From Cell Culture to Data Acquisition
The following diagram and protocol outline the key steps in a typical 13C tracer experiment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Glucose Uptake with 3-Deoxy-3-fluoro-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Deoxy-3-fluoro-D-glucose-13C (3-FDG-13C) for the quantitative analysis of glucose uptake in both in vitro and in vivo research settings. This stable isotope-labeled glucose analog offers a non-radioactive method for tracing glucose transport and metabolism, making it a valuable tool in metabolic research and drug development.
Introduction
This compound is a glucose molecule where the hydroxyl group at the C3 position is replaced by a fluorine atom, and one or more carbon atoms are replaced with the stable isotope carbon-13. This modification allows for the tracking of its uptake and metabolic fate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Unlike the more commonly used 2-deoxy-D-glucose (2-DG), which is trapped intracellularly upon phosphorylation, the metabolic fate of 3-FDG is distinct and primarily involves pathways other than glycolysis.[1] Understanding this metabolic profile is crucial for the accurate quantification of glucose uptake.
Principle of the Assay:
The quantification of glucose uptake using 3-FDG-13C is based on the principle of metabolic trapping, albeit through a different mechanism than 2-DG. Following transport into the cell via glucose transporters (GLUTs), 3-FDG is not a significant substrate for glycolysis.[1] Instead, it is primarily metabolized by two key enzymes:
-
Aldose Reductase: Reduces 3-FDG-13C to 3-deoxy-3-fluoro-D-sorbitol-13C (3-FS-13C).
-
Glucose Dehydrogenase: Oxidizes 3-FDG-13C to 3-deoxy-3-fluoro-D-gluconic acid-13C.[1]
The accumulation of these 13C-labeled metabolites within the cell can be measured by NMR or MS, and this accumulation serves as a proxy for the rate of glucose uptake.
Signaling Pathways and Experimental Workflows
Key Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a central regulator of glucose metabolism and is frequently investigated in conjunction with glucose uptake studies.[2][3][4] Insulin and other growth factors activate this pathway, leading to the translocation of glucose transporters, particularly GLUT4 in muscle and adipose tissue, and increased expression and activity of GLUT1 in various cell types, ultimately enhancing glucose uptake.[2]
Experimental Workflow
The general workflow for quantifying glucose uptake using 3-FDG-13C involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay in Cultured Cells
This protocol provides a method for measuring 3-FDG-13C uptake in adherent cell cultures.
Materials:
-
Adherent cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
This compound (3-FDG-13C)
-
Phloretin (B1677691) (glucose transporter inhibitor)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform (B151607), and Water (for metabolite extraction)
-
NMR or Mass Spectrometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Treatment (Optional): If investigating the effect of a compound (e.g., a PI3K inhibitor), add the compound to the KRH buffer during the last 30-60 minutes of the starvation period.
-
Glucose Uptake Initiation: Remove the starvation buffer and add KRH buffer containing 1-10 mM 3-FDG-13C. For negative controls, add KRH buffer with 3-FDG-13C and a glucose transport inhibitor like phloretin (e.g., 200 µM).
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The optimal time should be determined empirically for each cell line.
-
Uptake Termination: To stop the uptake, aspirate the 3-FDG-13C containing buffer and immediately wash the cells three times with ice-cold PBS.
-
Metabolite Extraction:
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of methanol:water (80:20 v/v) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing every 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis:
-
For NMR: Lyophilize the supernatant and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
-
For MS: The supernatant can often be directly analyzed or may require derivatization depending on the specific LC-MS method.
-
-
Data Acquisition and Analysis:
-
NMR: Acquire 1D ¹³C NMR spectra. The integral of the peaks corresponding to 3-FDG-13C and its metabolites (3-FS-13C) relative to the internal standard will be proportional to their intracellular concentration.
-
MS: Use a targeted LC-MS/MS method to quantify the intracellular concentrations of 3-FDG-13C and its metabolites.
-
In Vivo Glucose Uptake Assay in a Mouse Model
This protocol outlines a procedure for measuring 3-FDG-13C uptake in tissues of a mouse model.[3][5]
Materials:
-
Mouse model (e.g., tumor xenograft model)
-
Sterile saline
-
This compound (3-FDG-13C)
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Liquid nitrogen
-
Homogenization buffer and equipment
-
Metabolite extraction solvents
-
NMR or Mass Spectrometer
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast the mice for 4-6 hours before the experiment to lower and stabilize blood glucose levels.
-
Catheterization (Optional but Recommended): For precise infusion, catheterize the jugular or femoral vein a few days prior to the experiment.
-
Tracer Infusion:
-
Anesthetize the mouse.
-
Administer a bolus injection of 3-FDG-13C (e.g., 100-200 mg/kg) via the tail vein or catheter to rapidly increase plasma concentration.
-
Immediately follow with a constant infusion of 3-FDG-13C (e.g., 10-20 mg/kg/min) for a set duration (e.g., 30, 60, 90 minutes).
-
-
Blood Sampling: Collect small blood samples from the tail vein at regular intervals to monitor plasma 3-FDG-13C concentration.
-
Tissue Collection:
-
At the end of the infusion period, maintain the mouse under deep anesthesia.
-
Rapidly excise the tissues of interest (e.g., tumor, muscle, brain, liver).
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a cold methanol:water (80:20 v/v) solution.
-
Perform a biphasic extraction by adding chloroform to separate the polar and non-polar metabolites.
-
Centrifuge to separate the layers and collect the upper aqueous layer containing the polar metabolites.
-
-
Sample Preparation and Analysis: Follow the same procedures as described for the in vitro assay (Section 3.1, steps 8 and 9) to prepare the samples for NMR or MS analysis and to quantify the 13C-labeled metabolites.
Data Presentation
The following tables are templates for summarizing quantitative data from 3-FDG-13C glucose uptake experiments. Actual values should be determined experimentally.
Table 1: In Vitro 3-FDG-13C Uptake in Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (min) | Intracellular 3-FDG-13C (nmol/mg protein) | Intracellular 3-FS-13C (nmol/mg protein) | Total 13C-Metabolite Accumulation (nmol/mg protein) |
| Cell Line A | Vehicle | 30 | Value | Value | Value |
| PI3K Inhibitor (1 µM) | 30 | Value | Value | Value | |
| Cell Line B | Vehicle | 30 | Value | Value | Value |
| PI3K Inhibitor (1 µM) | 30 | Value | Value | Value |
Table 2: In Vivo 3-FDG-13C Uptake in a Xenograft Mouse Model
| Tissue | Treatment | Infusion Duration (min) | 3-FDG-13C (nmol/g tissue) | 3-FS-13C (nmol/g tissue) | Total 13C-Metabolite Accumulation (nmol/g tissue) |
| Tumor | Vehicle | 60 | Value | Value | Value |
| Test Compound (X mg/kg) | 60 | Value | Value | Value | |
| Muscle | Vehicle | 60 | Value | Value | Value |
| Test Compound (X mg/kg) | 60 | Value | Value | Value | |
| Brain | Vehicle | 60 | Value | Value | Value |
| Test Compound (X mg/kg) | 60 | Value | Value | Value |
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Deoxy-3-fluoro-D-glucose-13C as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This structural modification allows it to be recognized and transported into cells by glucose transporters, making it a useful tool for studying glucose uptake. When labeled with the stable isotope carbon-13 (¹³C), 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C) becomes a powerful probe for tracing the metabolic fate of this glucose analog using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
It is critical for researchers to understand that while 3-FDG is a glucose analog, it is not a direct probe for measuring glycolytic flux. Due to the substitution at the C-3 position, 3-FDG and its phosphorylated form are poor substrates for key glycolytic enzymes. Instead of proceeding through glycolysis, 3-FDG is primarily diverted into alternative metabolic pathways, offering a unique window into cellular metabolic activities that are distinct from glycolysis.[1][2][3]
The primary applications of 3-FDG-¹³C include:
-
Measuring Glucose Uptake: As it uses the same transport mechanisms as glucose, 3-FDG-¹³C can be used to quantify the rate of glucose transport into cells.
-
Probing the Polyol Pathway: In tissues with significant aldose reductase activity, 3-FDG is metabolized to 3-deoxy-3-fluoro-D-sorbitol.[1][2] This makes 3-FDG-¹³C an excellent tool for investigating the flux through the polyol pathway, which is implicated in diabetic complications.
-
Investigating Direct Oxidation Pathways: In certain tissues like the liver and kidney, 3-FDG can be oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[1][2]
These application notes provide detailed protocols for the use of 3-FDG-¹³C in cell culture for metabolic studies using ¹³C NMR spectroscopy.
Metabolic Fate of 3-Deoxy-3-fluoro-D-glucose
Unlike D-glucose, which is rapidly phosphorylated and enters glycolysis, 3-FDG follows a different metabolic route upon entering the cell. The diagram below illustrates the metabolic fate of 3-FDG-¹³C.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 13C Enrichment with 3-fluoro-D-glucose
Welcome to the technical support center for troubleshooting experiments involving 3-fluoro-D-glucose (3-FDG). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly low 13C enrichment, encountered during metabolic tracer studies with this glucose analog.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no 13C enrichment in my glycolytic and pentose (B10789219) phosphate (B84403) pathway (PPP) intermediates after administering [U-13C]-3-fluoro-D-glucose?
A1: This is an expected result. Unlike D-glucose, 3-fluoro-D-glucose (3-FDG) is a poor substrate for hexokinase, the first enzyme in glycolysis. The fluorine atom at the C-3 position prevents it from being efficiently metabolized through the glycolytic and pentose phosphate pathways.[1] Instead, the primary metabolic fates of 3-FDG are:
-
Reduction via the Polyol Pathway: 3-FDG is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[1]
-
Direct Oxidation: In certain tissues like the liver and kidney, 3-FDG can be oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[1]
Therefore, you should look for 13C enrichment in these alternative pathways rather than in glycolysis or the PPP.
Q2: Where should I be looking for the 13C label from [U-13C]-3-FDG?
A2: You should target your mass spectrometry analysis to detect the following metabolites:
-
3-deoxy-3-fluoro-D-sorbitol (3-FS): The product of the aldose reductase reaction.
-
3-deoxy-3-fluoro-D-fructose (3-FF): In some tissues, 3-FS can be further metabolized by sorbitol dehydrogenase to 3-FF.[1]
-
3-deoxy-3-fluoro-D-gluconic acid: The product of glucose dehydrogenase activity.[1]
-
3-deoxy-3-fluoro-D-gluconate-6-phosphate: A potential downstream metabolite of 3-deoxy-3-fluoro-D-gluconic acid.[1]
Q3: Could the low enrichment be due to poor uptake of 3-FDG into the cells?
A3: While possible, 3-FDG is recognized and transported by glucose transporters (GLUTs), often with an affinity comparable to D-glucose.[2][3] However, it acts as a competitive inhibitor of glucose uptake.[2][3] If your experimental medium contains high concentrations of unlabeled glucose, it will compete with the 13C-labeled 3-FDG for transport into the cell, leading to lower intracellular concentrations of the tracer and consequently, lower enrichment in its metabolites.
Q4: My 13C enrichment in 3-FS and 3-fluoro-D-gluconic acid is still lower than expected. What are other potential issues?
A4: Several factors could contribute to lower-than-expected enrichment:
-
Isotopic Dilution: The 13C-labeled 3-FDG will mix with any pre-existing, unlabeled pools of these metabolites or their precursors within the cell, diluting the isotopic enrichment.
-
Incorrect Isotopic Steady State Assumption: Metabolic flux analysis often assumes the system has reached an isotopic steady state, where the fractional labeling of intracellular metabolites is constant. If your labeling experiment is too short, the system may not have reached this state, leading to an underestimation of enrichment.
-
Sub-optimal Tracer Concentration: The concentration of the [U-13C]-3-FDG tracer may be too low to result in a detectable enrichment over the natural 13C abundance.
-
Cellular Metabolism: The activity of aldose reductase and glucose dehydrogenase can vary significantly between cell types and experimental conditions. Low enzymatic activity will result in less conversion of 3-FDG to its downstream metabolites.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues leading to low 13C enrichment.
| Problem | Possible Cause | Recommended Solution |
| Low/No 13C enrichment in glycolytic or PPP intermediates | 3-FDG is not a substrate for glycolysis or the PPP. | Shift analytical focus to metabolites of the polyol pathway (3-deoxy-3-fluoro-D-sorbitol) and direct oxidation pathway (3-deoxy-3-fluoro-D-gluconic acid). |
| Low intracellular concentration of 13C-3-FDG | Competition with unlabeled glucose for glucose transporters. | Reduce or eliminate unlabeled glucose from the culture medium during the labeling experiment. Use a glucose-free basal medium supplemented with the 13C-3-FDG tracer. |
| Low expression of relevant glucose transporters (GLUTs) on the cell type being studied. | Characterize the expression of GLUT1 and other relevant glucose transporters on your cells. | |
| Low 13C enrichment in expected metabolites (3-FS, 3-fluoro-D-gluconic acid) | Insufficient labeling time to reach isotopic steady state. | Perform a time-course experiment to determine the time required to reach isotopic steady state for your specific cell type and experimental conditions. |
| Isotopic dilution from endogenous unlabeled pools. | Minimize the concentration of unlabeled glucose and other potential carbon sources in the medium. Consider pre-conditioning cells in a tracer-free, low-glucose medium before adding the labeled 3-FDG. | |
| Low activity of key enzymes (aldose reductase, glucose dehydrogenase). | Measure the activity of these enzymes in your cell lysates to confirm they are active under your experimental conditions. | |
| Inefficient metabolite extraction. | Optimize your metabolite extraction protocol to ensure efficient recovery of polar compounds like sugar alcohols and organic acids. | |
| Analytical sensitivity issues. | Ensure your mass spectrometry method is optimized for the detection and quantification of the target fluorinated metabolites. This may involve derivatization to improve chromatographic separation and ionization efficiency. |
Quantitative Data Summary
The following table summarizes the key kinetic parameters of 3-FDG transport and metabolism. Note that specific enrichment values will be highly dependent on the experimental system and conditions.
| Parameter | Value | System | Reference |
| Km for Transport | 6.2 x 10⁻⁴ M | Rat brain synaptosomes | [3] |
| Ki for Glucose Uptake Inhibition | 12.8 +/- 1.6 mM | Isolated perfused rat hearts | [2] |
Experimental Protocols
Protocol 1: 13C Labeling of Cultured Cells with [U-13C]-3-fluoro-D-glucose
-
Cell Seeding: Seed cells at a density that will result in ~80% confluency at the time of the experiment.
-
Media Preparation: Prepare a glucose-free version of your standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.
-
Tracer Addition: On the day of the experiment, aspirate the regular growth medium and wash the cells twice with pre-warmed, glucose-free medium. Then, add the pre-warmed, glucose-free medium containing the desired concentration of [U-13C]-3-fluoro-D-glucose (e.g., 10 mM).
-
Incubation: Incubate the cells for a predetermined time to allow for tracer uptake and metabolism. This time should be optimized to approach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry (GC-MS or LC-MS) to determine the isotopic enrichment in 3-deoxy-3-fluoro-D-sorbitol, 3-deoxy-3-fluoro-D-gluconic acid, and other potential metabolites.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot low 13C enrichment in 3-FDG tracer experiments.
Metabolic Fate of 3-fluoro-D-glucose
Caption: The primary metabolic pathways of 3-fluoro-D-glucose, highlighting its diversion from glycolysis.
Signaling Pathway: Competitive Inhibition of Glucose Transport
Caption: Diagram illustrating how 3-FDG competes with glucose for binding to glucose transporters (GLUTs).
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Deoxy-3-fluoro-D-glucose-¹³C for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C) for cell labeling experiments.
Troubleshooting Guides
Encountering issues during your cell labeling experiments can be challenging. This guide provides solutions to common problems encountered when using 3-FDG-¹³C.
Problem 1: Low ¹³C Enrichment in Target Metabolites
This is a frequent issue that can stem from several factors, from tracer concentration to the metabolic state of the cells.
| Possible Cause | Recommended Solution |
| Suboptimal Tracer Concentration | Perform a dose-response experiment. Start with a concentration range of 1-10 mM and incubate for a fixed time to determine the optimal concentration for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal labeling duration for your metabolites of interest. |
| High Endogenous Glucose Levels | Ensure complete removal of unlabeled glucose from the culture medium by thoroughly washing cells with phosphate-buffered saline (PBS) before adding the labeling medium. |
| Slow Metabolic Rate of Cell Line | Increase the incubation time or consider using a cell line with a higher metabolic rate if compatible with your experimental goals. |
| Tracer Toxicity | High concentrations of glucose analogs can sometimes be toxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the chosen 3-FDG-¹³C concentration does not negatively impact cell health. |
Problem 2: High Variability Between Replicates
Inconsistent results can obscure the biological significance of your findings.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells or flasks at the start of the experiment. |
| Incomplete Removal of Previous Medium | Standardize the washing procedure to ensure all residual unlabeled glucose is removed before adding the labeling medium. |
| Errors in Metabolite Extraction | Use a consistent and rapid metabolite extraction protocol to quench metabolic activity effectively. Ensure complete extraction of metabolites. |
| Instrument Variability | Calibrate and validate the performance of your mass spectrometer or NMR instrument regularly to ensure consistent and accurate measurements. |
Frequently Asked Questions (FAQs)
Q1: What is 3-Deoxy-3-fluoro-D-glucose-¹³C, and how is it metabolized by cells?
A1: 3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog where the hydroxyl group at the C-3 position is replaced by a fluorine atom. The ¹³C label allows for the tracing of its metabolic fate using mass spectrometry or NMR. Unlike 2-deoxy-D-glucose (2-DG) or fluorodeoxyglucose (FDG), which are primarily phosphorylated by hexokinase and trapped intracellularly, 3-FDG is a poorer substrate for hexokinase. Instead, its major metabolic routes are direct oxidation and reduction.[1] In mammalian cells, 3-FDG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase and to 3-deoxy-3-fluoro-D-gluconic acid by glucose dehydrogenase.[1]
Q2: What is a good starting concentration for 3-FDG-¹³C in cell labeling experiments?
A2: A common starting point for in vitro cell culture experiments with ¹³C-labeled glucose is to replace the normal glucose in the medium with the labeled glucose at a similar concentration, typically ranging from 5 mM to 25 mM. For 3-FDG-¹³C, a pilot experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental goals, as high concentrations may affect cell viability.
Q3: How long should I incubate my cells with 3-FDG-¹³C?
A3: The optimal incubation time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. For intermediates of pathways like the polyol pathway, which metabolizes 3-FDG, labeling may be detectable within a few hours. A time-course experiment is the best way to determine the ideal incubation period for achieving sufficient isotopic enrichment without causing adverse cellular effects.
Q4: How can I be sure that my cells have reached an isotopic steady state?
A4: To confirm that an isotopic steady state has been reached, you can measure the isotopic labeling of key downstream metabolites at two or more time points towards the end of your planned experiment. If the ¹³C enrichment does not significantly change between these time points, it indicates that an isotopic steady state has been achieved. For many mammalian cell lines, this can take 18-24 hours or longer.
Q5: Can I use standard protocols for ¹³C-glucose labeling for my 3-FDG-¹³C experiments?
A5: Yes, general protocols for stable isotope tracing with ¹³C-glucose can be adapted for 3-FDG-¹³C. Key considerations include using a glucose-free base medium, supplementing with dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose, and optimizing the tracer concentration and incubation time for your specific experimental system.
Experimental Protocols
Protocol 1: General Procedure for 3-FDG-¹³C Cell Labeling
Objective: To label cultured mammalian cells with 3-FDG-¹³C for metabolic analysis.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free cell culture medium (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
3-Deoxy-3-fluoro-D-glucose-¹³C
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free base medium with the desired final concentration of 3-FDG-¹³C (e.g., starting with 10 mM) and dFBS (e.g., 10%).
-
Cell Washing: Once cells have reached the desired confluency, aspirate the standard culture medium. Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.
-
Labeling: Add the pre-warmed 3-FDG-¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for the desired duration in a standard cell culture incubator.
-
Metabolite Extraction: After incubation, rapidly quench metabolic activity and extract metabolites. A common method is to aspirate the labeling medium, wash the cells quickly with ice-cold PBS, and then add ice-cold 80% methanol. The cell lysate is then collected for further processing and analysis by mass spectrometry or NMR.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to 3-FDG-¹³C cell labeling experiments.
Caption: Metabolic pathway of 3-Deoxy-3-fluoro-D-glucose (3-FDG).
Caption: Experimental workflow for 3-FDG-¹³C cell labeling.
Caption: Troubleshooting logic for low ¹³C enrichment.
References
Technical Support Center: Synthesis and Purification of 3-Deoxy-3-fluoro-D-glucose-¹³C
Welcome to the technical support center for the synthesis and purification of 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 3-Deoxy-3-fluoro-D-glucose-¹³C.
Synthesis Troubleshooting
Question: My fluorination reaction with DAST is resulting in a low yield of the desired 3-deoxy-3-fluoro-D-glucose-¹³C derivative. What are the potential causes and solutions?
Answer:
Low yields in DAST-mediated fluorination of protected ¹³C-glucose precursors can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture and can decompose over time, leading to reduced reactivity.
-
Solution: Use a fresh bottle of DAST or purify older stock by distillation. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: While the reaction is typically initiated at low temperatures (e.g., -78 °C), insufficient warming or prolonged reaction times at low temperatures may result in incomplete conversion. Conversely, excessive heat can lead to decomposition of the DAST reagent and the formation of byproducts.[1][2]
-
Solution: Carefully control the temperature throughout the reaction. Allow the reaction mixture to warm slowly to room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Protecting Group Strategy: The choice and stability of protecting groups on the ¹³C-glucose precursor are critical. Some protecting groups may be labile under the reaction conditions or may hinder the approach of the fluorinating agent. Neighboring group participation from protecting groups like benzoyl at the C2 position can influence the stereochemical outcome.[3][4][5]
-
Solution: Ensure your protecting group strategy is robust. For fluorination at the C3 position, a common precursor is a protected D-allofuranose, which presents the hydroxyl group in a favorable orientation for the required S(_N)2 inversion to the gluco-configuration.[6] Consider using stable protecting groups like benzyl (B1604629) ethers or acetals that are compatible with DAST.
-
-
Side Reactions: DAST can promote side reactions such as rearrangements (e.g., Wagner-Meerwein) or elimination, particularly if the substrate is prone to forming stable carbocations.[1]
-
Solution: Optimize the reaction conditions, particularly temperature and reaction time, to minimize side reactions. The use of a non-polar, aprotic solvent like dichloromethane (B109758) is generally preferred.[2]
-
Question: I am observing multiple spots on my TLC plate after the fluorination reaction, indicating the presence of several byproducts. What are these likely impurities and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common challenge. The likely impurities include:
-
Diastereomers: Incomplete stereochemical control during fluorination can lead to the formation of other fluoro-sugar isomers.
-
Elimination Products: Elimination of the activated hydroxyl group can lead to the formation of unsaturated sugar derivatives.
-
Rearrangement Products: Cationic rearrangements can lead to constitutional isomers.[1]
-
Unreacted Starting Material: Incomplete reaction will leave the protected ¹³C-glucose precursor.
-
Products from Protecting Group Migration: Under certain conditions, acyl protecting groups can migrate to adjacent hydroxyl groups.[7]
Minimization Strategies:
-
Strict Anhydrous Conditions: Moisture can react with DAST and the reaction intermediates, leading to undesired byproducts.
-
Controlled Reagent Addition: Add DAST dropwise to the cooled solution of the protected sugar to maintain a low localized concentration and minimize side reactions.
-
Careful Monitoring: Monitor the reaction progress closely by TLC to determine the optimal reaction time and avoid prolonged exposure to the reactive conditions.
Purification Troubleshooting
Question: I am having difficulty purifying my final 3-Deoxy-3-fluoro-D-glucose-¹³C product by recrystallization. What can I do to improve this process?
Answer:
Successful recrystallization depends on the purity of the crude product and the choice of solvent.
-
Solvent System: Acetone (B3395972) is a documented solvent for the recrystallization of 3-deoxy-3-fluoro-D-glucose.[8] If your product is still impure, consider a multi-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like hot acetone) and then slowly add a poor solvent (like hexane) until turbidity is observed. Allowing this solution to cool slowly can promote the formation of pure crystals.
-
Crude Product Purity: If the crude product contains a significant amount of impurities, recrystallization alone may not be sufficient.
-
Solution: First, purify the crude product using column chromatography on silica (B1680970) gel to remove the majority of impurities. Then, proceed with recrystallization of the enriched fractions to obtain a highly pure product.
-
Question: My HPLC analysis shows co-eluting peaks or poor peak shape for my 3-Deoxy-3-fluoro-D-glucose-¹³C. How can I optimize my HPLC method?
Answer:
Optimizing HPLC separation for highly polar compounds like sugars can be challenging.
-
Column Choice: For underivatized sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (C18) chromatography. A column with an amino or amide stationary phase is a good starting point.
-
Mobile Phase:
-
HILIC: A typical mobile phase for HILIC is a mixture of a high concentration of acetonitrile (B52724) (e.g., 80-90%) and a small amount of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). A gradient elution with an increasing percentage of the aqueous component can improve separation.
-
Reversed-Phase (with derivatization): If using a reversed-phase column, consider derivatizing the sugar with a hydrophobic, UV-active tag like 1-phenyl-3-methyl-5-pyrazolone (PMP).[9] This will improve retention and detection.
-
-
Detector: Sugars lack a strong UV chromophore. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary for direct detection.[10] If the compound is derivatized, a UV detector can be used.
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a suitable starting material for the synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C?
-
A common and effective strategy involves starting with a protected form of D-allose-¹³C or a derivative that allows for the introduction of a hydroxyl group at the C-3 position with the correct stereochemistry for subsequent inversion. A frequently used precursor is 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, which can be prepared from D-glucose.[6] The ¹³C label can be incorporated at the desired position in the glucose starting material.
-
-
Q2: Why is DAST a commonly used fluorinating agent for this synthesis?
-
DAST is a popular reagent for converting alcohols to alkyl fluorides under relatively mild conditions. It facilitates a nucleophilic substitution reaction, typically with inversion of configuration (S(_N)2), which is crucial for obtaining the desired stereochemistry at the C-3 position from an allose precursor.[1]
-
-
Q3: What are the key safety precautions when working with DAST?
-
DAST is toxic, corrosive, and reacts violently with water. It can also decompose exothermically at elevated temperatures (above 90 °C). Always handle DAST in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under anhydrous conditions. Quench any residual DAST carefully with a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures before workup.[2]
-
Purification
-
Q4: What are the expected anomers of 3-Deoxy-3-fluoro-D-glucose, and do they need to be separated?
-
In solution, 3-Deoxy-3-fluoro-D-glucose exists as a mixture of α- and β-anomers. For many biological applications, this mixture is used directly. If separation of the anomers is required, it can be a challenging process often requiring specialized chromatographic techniques. Recrystallization from acetone has been shown to sometimes yield co-crystals of both anomers.[8]
-
-
Q5: How can I confirm the identity and purity of my final product?
-
A combination of analytical techniques is recommended:
-
Data Presentation
Table 1: Typical Reaction Parameters for DAST Fluorination of a Protected Glucose Precursor
| Parameter | Recommended Value/Condition |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| DAST Equivalents | 1.2 - 1.5 equivalents |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Representative HPLC Data for Purity Analysis
| Compound | Column | Mobile Phase | Retention Time (min) | Purity (%) |
| 3-FDG-¹³C (crude) | HILIC (Amino) | 85:15 Acetonitrile:Water | 8.5 | ~85 |
| 3-FDG-¹³C (purified) | HILIC (Amino) | 85:15 Acetonitrile:Water | 8.5 | >98 |
| Starting Material | HILIC (Amino) | 85:15 Acetonitrile:Water | 12.2 | - |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of a Protected ¹³C-Glucose Precursor using DAST
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry argon or nitrogen.
-
Reaction Setup: Dissolve the protected ¹³C-glucose precursor (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess DAST.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection and Final Purification
-
Deprotection: The deprotection strategy will depend on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol). Acetals can be removed by acid-catalyzed hydrolysis (e.g., aqueous acetic acid).
-
Workup: After deprotection, neutralize the reaction mixture if necessary, and remove the solvent under reduced pressure.
-
Final Purification (Recrystallization): Dissolve the crude 3-Deoxy-3-fluoro-D-glucose-¹³C in a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.[8]
Mandatory Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of 3-Deoxy-3-fluoro-D-glucose-¹³C.
Caption: A troubleshooting guide for low yields in the DAST-mediated fluorination step.
References
- 1. DAST - Enamine [enamine.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-DEOXY-3-FLUORO-D-GLUCOSE synthesis - chemicalbook [chemicalbook.com]
- 7. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: Enhancing Signal-to-Noise in 13C NMR
Welcome to the technical support center for 13C NMR spectroscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in 13C NMR experiments inherently low?
A1: The low S/N ratio in 13C NMR is due to two primary factors. First, the natural abundance of the 13C isotope is only about 1.1%, with the NMR-inactive 12C isotope making up the other 99%.[1][2][3] Second, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), resulting in inherently weaker signals.[1][2][3]
Q2: How does increasing the number of scans (NS) improve the S/N ratio?
A2: The signal-to-noise ratio improves proportionally to the square root of the number of scans.[1][4] This means that to double the S/N, you must quadruple the number of scans.[1] While this is a direct way to improve spectral quality, it significantly increases the total experiment time.[1]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it enhance the 13C signal?
A3: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another.[4] In 13C NMR, continuously irradiating protons (a technique called broadband decoupling) during the experiment can enhance the signal intensity of nearby 13C nuclei.[3][4][5] This can increase a 13C signal by as much as 200%.[5]
Q4: What is a cryoprobe, and how does it improve sensitivity?
A4: A cryoprobe is a specialized NMR probe that cools the detection electronics and RF coil to cryogenic temperatures (around 20 K).[1] This cooling process dramatically reduces thermal noise, which is a major contributor to poor S/N.[1][6] Using a cryoprobe can enhance the S/N by a factor of 3 to 10 compared to a standard room temperature probe, allowing for the acquisition of high-quality spectra in a fraction of the time.[1][7]
Q5: What is Dynamic Nuclear Polarization (DNP) and when should it be considered?
A5: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances NMR signal sensitivity by transferring the very high spin polarization of electrons to the target nuclei.[8][9][10][11] This is achieved by mixing the sample with a stable radical, cooling it to very low temperatures (1-2 K), and irradiating it with microwaves.[12] DNP can boost signal intensities by several orders of magnitude, making it invaluable for studying samples with very low concentrations or for in-vivo metabolic studies.[8][11][13]
Troubleshooting Guides
This section addresses common issues encountered during 13C NMR experiments and provides step-by-step guidance for resolution.
Issue 1: No visible peaks, only baseline noise.
This is a common and frustrating issue, often stemming from problems with the sample, hardware, or acquisition parameters.
Caption: Troubleshooting decision tree for low signal-to-noise in ¹³C NMR.
Recommended Actions:
-
Check Sample Concentration: For small molecules (<1000 g/mol ), a concentration of 50-100 mg in 0.5-0.6 mL of solvent is often recommended for a timely experiment.[3][14] Doubling the concentration will roughly double the signal intensity.[3]
-
Ensure Complete Dissolution: Solid particles in the sample will degrade magnetic field homogeneity, leading to broad lines and poor S/N.[15] Always filter your sample into the NMR tube, for instance, through a pipette with a glass wool plug.[15][16]
-
Verify Hardware Setup:
-
Probe Tuning: A poorly tuned proton (1H) channel will result in incomplete decoupling, causing broad lines or residual splittings and lowering the S/N.[17] Ensure both the 13C and 1H channels are properly tuned and matched.
-
Shimming: Optimize the magnetic field homogeneity by carefully shimming the spectrometer.[4]
-
Receiver Gain: Ensure the receiver gain is set correctly. An incorrect value can lead to a poor S/N or clipping of the signal.[1][18]
-
-
Increase the Number of Scans (NS): As a last resort, increase the number of scans. Remember that a 4-fold increase in scans is needed to double the S/N.[1]
Issue 2: Quaternary carbon signals are weak or missing.
Quaternary carbons are notoriously difficult to observe due to their long relaxation times and lack of NOE enhancement.
Recommended Actions:
-
Increase the Relaxation Delay (D1): Quaternary carbons have long spin-lattice relaxation times (T1) because they lack directly attached protons for efficient relaxation.[19] A short D1 may saturate the signal. Increase D1 to 5-10 seconds or, for quantitative results, set D1 to at least 5 times the longest T1 value.[1]
-
Use a Smaller Pulse Angle (Flip Angle): Using a smaller pulse angle (e.g., 30° or 45°) instead of the standard 90° pulse allows the magnetization to recover more quickly.[4][19][20] This permits the use of a shorter relaxation delay, allowing for more scans in a given time, which ultimately improves the S/N for slowly relaxing carbons.[4][20]
-
Add a Relaxation Agent: For carbons with extremely long T1 values, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be effective.[4][21] This shortens the T1 relaxation times, allowing for a much faster pulse repetition rate and a significant increase in S/N over a given period.
S/N Enhancement Strategies: A Comparative Overview
| Technique | Typical S/N Enhancement Factor | Primary Mechanism | Best For |
| Increased Concentration | Proportional to concentration | More 13C nuclei in the detection volume | All experiments, especially with limited sample. |
| Increased Scans | Proportional to √NS | Signal averaging reduces random noise | When other methods are not available or sufficient. |
| Cryoprobe | 3 - 10x (vs. RT Probe)[1] | Reduction of thermal noise in electronics[6][7] | General use, especially for dilute or complex samples. |
| 13C Isotopic Enrichment | Dramatically increases signal | Increases the abundance of 13C nuclei[13][22][23] | Metabolic studies, protein NMR, mechanistic studies.[22][23][24][25] |
| Dynamic Nuclear Polarization (DNP) | Orders of magnitude (e.g., ~750x)[9] | Transfers high electron spin polarization to nuclei[10] | Very low concentration samples, solid-state NMR, in-vivo imaging.[9][12] |
Experimental Protocols
Standard 13C NMR Experiment Workflow
This protocol outlines the key steps for acquiring a standard proton-decoupled 1D 13C spectrum.
Caption: Experimental workflow for a standard 13C NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Analyte Quantity: Use 20-100 mg for small molecules.[14][26] For dilute samples, consider using specialized tubes with susceptibility plugs to maximize the signal from a limited mass.[1][20]
-
Solvent: Choose a high-quality deuterated solvent that fully dissolves the sample. The typical volume for a 5 mm tube is 0.5-0.6 mL.[3]
-
Filtration: Always filter the sample to remove particulates that degrade spectral quality.[15]
-
-
Instrument Setup:
-
Lock, Tune, Shim: These three steps are critical for a high-quality spectrum. Lock onto the deuterium signal of the solvent, tune the probe for the 13C and 1H frequencies, and shim to create a homogeneous magnetic field.[1]
-
-
Acquisition Parameters:
-
Pulse Program: A standard program like zgdc30 or zgpg30 (on Bruker systems) is often used, which incorporates a 30° pulse angle and proton decoupling.[5]
-
Relaxation Delay (D1): A starting value of 2.0 seconds is a good compromise for many molecules.[1][13]
-
Acquisition Time (AQ): An AQ of around 1.0 second is often sufficient to avoid signal truncation ("ringing") without unnecessarily extending the experiment time.[4][5]
-
Number of Scans (NS): Start with at least 128 scans and increase as needed to achieve the desired S/N.[4][5]
-
-
Data Processing:
-
Line Broadening (LB): Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz. This apodization technique improves the S/N ratio by reducing noise, though it comes at the cost of slightly reduced resolution.[1][4]
-
Fourier Transform, Phasing, and Baseline Correction: These are standard processing steps to convert the time-domain data (FID) into a frequency-domain spectrum and correct for phase and baseline distortions.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic nuclear polarization-enhanced 13C NMR spectroscopy of static biological solids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 11. Dynamic Nuclear Polarization (DNP) Spectroscopy | Bridge12 [bridge12.com]
- 12. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 18. [2409.16411] Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment [arxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 21. reddit.com [reddit.com]
- 22. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. eurisotop.com [eurisotop.com]
- 25. epic.awi.de [epic.awi.de]
- 26. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Stable Isotope Tracing Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stable isotope tracing studies. The information is designed to address specific issues that may arise during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Experimental Design & Setup
-
Q: How do I choose the right stable isotope tracer for my experiment?
-
A: The selection of a tracer depends on the metabolic pathway you are investigating.[1][2] For instance, to study glycolysis and the TCA cycle, uniformly labeled [U-¹³C]-glucose is a common choice.[1] To differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), [1,2-¹³C₂]-glucose is often used, as the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂.[3] The choice of isotope (e.g., ¹³C, ¹⁵N, ²H) depends on the atoms involved in the metabolic conversions of interest.[2][4]
-
-
Q: What is the optimal concentration of the tracer to use?
-
A: The tracer should ideally be introduced at a concentration that mimics the physiological concentration of the metabolite it is replacing to maintain a metabolic steady state.[5] For cell culture experiments, this often means matching the glucose concentration of the standard growth medium, which is typically in the range of 11-25 mM.[3] It is crucial to avoid unnecessarily high concentrations that could perturb the metabolic network.
-
-
Q: How long should I incubate my cells with the labeled substrate?
-
A: The labeling duration depends on the turnover rate of the pathway being studied and whether you are aiming for dynamic or steady-state labeling.[5] In cultured mammalian cells, isotopic steady state is typically reached in glycolysis within about 10 minutes, the TCA cycle in approximately 2 hours, and nucleotides over a 24-hour period.[5] Time-course experiments are recommended to determine the optimal labeling time for your specific system and pathway of interest.[4]
-
Sample Preparation
-
Q: What is the most critical step in sample preparation for metabolomics?
-
A: Rapid quenching of metabolic activity is paramount to prevent changes in metabolite levels after sample collection.[3][6] This is typically achieved by flash-freezing the sample in liquid nitrogen or using ice-cold extraction solvents.[1][6] For adherent cells, placing the culture plate on dry ice and immediately adding an ice-cold extraction solvent like 80% methanol (B129727) is a common and effective method.[3][4]
-
-
Q: How can I ensure complete extraction of metabolites?
-
A: Using a robust extraction solvent and ensuring thorough cell lysis are key. A common and effective solvent for polar metabolites is a cold mixture of 80% methanol.[3][4] Vigorous vortexing and incubation at low temperatures (e.g., -80°C) help to precipitate proteins and fully lyse the cells, releasing the metabolites into the solvent.[3]
-
Mass Spectrometry Analysis
-
Q: My mass spectrometer signal is weak or unstable. What should I check?
-
A: Poor signal intensity can stem from several factors.[7] First, ensure your sample is appropriately concentrated; samples that are too dilute will yield weak signals, while overly concentrated samples can cause ion suppression.[7] Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[7] Also, check the stability of the ionization spray, as an irregular or absent spray can be caused by a clog.[8]
-
-
Q: I'm observing inaccurate mass values in my data. How can I correct this?
-
A: Inaccurate mass values are often due to a need for mass calibration.[7] Perform regular mass calibration using appropriate standards.[7] It's also recommended to recalibrate the mass spectrometer after every reboot.[8] Instrument drift can also affect mass accuracy, so ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines.[7]
-
Data Analysis & Interpretation
-
Q: How do I correct for the natural abundance of stable isotopes?
-
A: It is essential to correct for the natural abundance of isotopes, primarily the 1.1% natural abundance of ¹³C, before analyzing labeling data.[5] Software tools are available to perform these corrections, taking into account the specific tracer used and the resolving power of the mass spectrometer.[5]
-
-
Q: What is metabolic flux analysis (MFA), and when should I use it?
-
A: Metabolic flux analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions.[9] While simple isotope tracing can show the flow of atoms through pathways, MFA provides quantitative flux values.[5] This technique is particularly useful for understanding how genetic or environmental perturbations affect metabolic network activity.[10] MFA requires reaching both a metabolic and isotopic steady state for accurate measurements.[9]
-
Troubleshooting Guides
Issue 1: Low or No Isotope Labeling in Downstream Metabolites
| Potential Cause | Troubleshooting Step |
| Insufficient Labeling Time | The turnover of the metabolic pathway may be slower than anticipated. Increase the incubation time with the tracer and perform a time-course experiment to determine the optimal labeling duration.[5] |
| Tracer Not Being Utilized | The cells may not be efficiently taking up or metabolizing the tracer. Verify the expression and activity of relevant transporters and enzymes. Consider using a different tracer that enters the pathway at a different point. |
| Incorrect Tracer Concentration | The tracer concentration may be too low to result in detectable labeling. Ensure the tracer concentration is appropriate for the experimental system, often matching the physiological concentration of the unlabeled metabolite.[3] |
| Metabolic Rerouting | The cells may have adapted to the culture conditions by rerouting metabolism away from the pathway of interest. Analyze other related metabolic pathways to identify potential bypasses. |
| Sample Preparation Issues | Inefficient quenching or extraction could lead to the loss of labeled metabolites. Review and optimize your quenching and extraction protocols to ensure they are rapid and efficient.[3] |
Issue 2: High Background Signal or Contamination in Mass Spectrometry Data
| Potential Cause | Troubleshooting Step |
| Solvent or Reagent Contamination | Use high-purity, LC-MS grade solvents and reagents to prepare your samples and mobile phases.[8] |
| Carryover from Previous Samples | Implement rigorous needle washes between sample injections.[8] Running blank injections between samples can also help identify and mitigate carryover.[8] |
| Contamination of the LC-MS System | Clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions. If contamination persists, the chromatographic column may need to be cleaned or replaced.[11] |
| Plasticizers and Other Leachates | Use appropriate labware (e.g., glass or polypropylene) to minimize leaching of contaminants into your samples. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Ensure consistent cell seeding density, growth media composition, and incubation conditions across all experiments.[3] Using a chemically defined medium can reduce variability compared to complex media.[5] |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including quenching, extraction, and storage, to minimize variability between samples. |
| Instrument Performance Drift | Regularly check the performance of your mass spectrometer, including calibration and sensitivity, to ensure consistent data quality over time.[7] |
| Biological Variability | Biological systems inherently have some level of variability. Increase the number of biological replicates to improve the statistical power of your experiment. |
Experimental Protocols
Protocol 1: ¹³C-Glucose Tracing in Cultured Adherent Mammalian Cells
1. Media Preparation:
-
Prepare a labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C]-glucose (e.g., 11-25 mM).[3]
-
Add other necessary components such as dialyzed fetal bovine serum (to avoid unlabeled metabolites from the serum), L-glutamine, and antibiotics.[5]
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.[3]
2. Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[3]
-
Aspirate the standard growth medium and wash the cells once with pre-warmed sterile PBS.[3]
-
Add the pre-warmed ¹³C-labeling medium to the cells.[3]
-
Incubate the cells for the desired duration (e.g., 2 hours for TCA cycle analysis).[5]
3. Metabolite Quenching and Extraction:
-
Place the culture plate on dry ice to rapidly cool the cells.[3]
-
Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular labeled glucose.[3]
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[3][4]
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[3][4]
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.[3]
-
Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.[3][4]
-
Transfer the supernatant containing the metabolites to a new tube for analysis.[4]
Data Presentation
Table 1: Example Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10.5 | 5.3 | 2.1 | 82.1 | - | - | - |
| Lactate | 12.1 | 6.0 | 3.0 | 78.9 | - | - | - |
| Citrate | 25.3 | 10.2 | 45.5 | 5.1 | 13.9 | - | - |
| α-Ketoglutarate | 30.1 | 12.4 | 35.2 | 4.3 | 18.0 | - | - |
| Succinate | 35.6 | 15.1 | 20.3 | 3.1 | 25.9 | - | - |
| Malate | 33.8 | 14.5 | 22.7 | 3.5 | 25.5 | - | - |
| Aspartate | 40.2 | 18.1 | 15.4 | 2.9 | 23.4 | - | - |
| Glutamate | 55.7 | 5.2 | 28.9 | 2.1 | 8.1 | - | - |
This table illustrates the percentage of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., carbon atoms derived from the ¹³C-glucose tracer.
Visualizations
Caption: Workflow for a stable isotope tracing experiment.
Caption: Troubleshooting logic for low isotope labeling.
References
- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxy-3-fluoro-D-glucose-13C Cellular Uptake
Welcome to the technical support center for 3-Deoxy-3-fluoro-D-glucose-13C (3-FDG-13C). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the cellular uptake of 3-FDG-13C in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 3-FDG-13C.
Issue 1: Low or No Detectable Cellular Uptake of 3-FDG-13C
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Cell Health | Verify cell viability and morphology. | Ensure cells are healthy, within a low passage number, and not overly confluent, as stressed cells may exhibit altered metabolism. |
| Insufficient Glucose Transporter (GLUT) Expression | Assess the expression levels of GLUT1 and GLUT3 in your cell line. | Select a cell line known to express high levels of GLUT1 and/or GLUT3, or consider methods to transiently or stably overexpress these transporters. |
| Presence of Competing Sugars | Review the composition of your incubation medium. | Use a glucose-free medium during the 3-FDG-13C uptake period to prevent competition for transport. |
| Incorrect Incubation Time | Optimize the duration of 3-FDG-13C exposure. | Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal uptake window for your specific cell line and experimental conditions. |
| Inefficient Cellular Trapping | Confirm the phosphorylation of 3-FDG-13C. | While 3-FDG is a substrate for hexokinase, its phosphorylation rate can be slower than that of glucose.[1] Consider this in your experimental design and analysis. |
Issue 2: High Variability in 3-FDG-13C Uptake Between Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Standardize your cell plating procedure. | Ensure a homogenous single-cell suspension before seeding and verify cell density and even distribution after plating.[2] |
| "Edge Effects" in Multi-well Plates | Modify your plate layout. | Avoid using the outer wells of multi-well plates for experimental samples and instead fill them with sterile PBS or media to minimize temperature and humidity gradients.[2] |
| Variable Incubation Times | Stagger the addition and removal of reagents. | For time-sensitive steps like the addition of 3-FDG-13C, stagger your work to ensure each well has an identical incubation period.[2] |
| Inconsistent Washing Steps | Standardize your washing procedure. | Ensure thorough but gentle washing to remove extracellular 3-FDG-13C without dislodging cells. Incomplete washing is a major source of high background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cellular uptake?
A1: this compound, being a glucose analog, is primarily transported into cells by the family of facilitative glucose transporters (GLUTs).[3] GLUT1 and GLUT3 are key transporters highly expressed in various cancer cells.[4] Once inside the cell, it can be phosphorylated by hexokinase, which traps the molecule intracellularly.[1]
Q2: How can I increase the expression of glucose transporters in my cells?
A2: You can increase glucose transporter expression through several methods:
-
Hypoxia Induction: Culturing cells in a hypoxic environment (low oxygen) can upregulate GLUT1 and GLUT3 expression through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6][7]
-
Growth Factor/Insulin (B600854) Stimulation: Treatment with growth factors like Insulin-like Growth Factor-1 (IGF-1) or insulin can promote the translocation of GLUTs to the cell membrane and in some cases, increase their expression, often via the PI3K/Akt signaling pathway.[3][4][8]
Q3: Is serum starvation necessary before a 3-FDG-13C uptake assay?
A3: Yes, serum starvation is a critical step to lower basal glucose uptake and sensitize the cells to stimulation.[2] Growth factors present in serum can activate signaling pathways that increase the translocation of glucose transporters to the cell membrane, leading to high background uptake.[2] A common practice is to serum-starve cells for 2-16 hours, depending on the cell type.
Q4: Are there any specific considerations for working with a stable isotope-labeled compound like 3-FDG-13C?
A4: When using 3-FDG-13C, it is important to use dialyzed fetal bovine serum (FBS) in your culture medium prior to the experiment.[9] This is because non-dialyzed FBS contains endogenous glucose and other small molecules that can compete with 3-FDG-13C for uptake and dilute the isotopic enrichment.[9] Additionally, be mindful of potential downstream metabolic pathways of 3-FDG, as it can be metabolized to 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose in some cell types.
Q5: What is the optimal incubation time for maximizing 3-FDG-13C uptake?
A5: The optimal incubation time can vary between cell types. It is recommended to perform a time-course experiment to determine the point of maximal uptake for your specific model. However, studies with the similar analog FDG have shown that uptake can continue to increase for up to 3-4 hours in some tumor cells.[10] A longer incubation period, such as 3 hours compared to 1 hour, has been shown to increase FDG uptake in several normal tissues as well.[11]
Quantitative Data on Factors Influencing Glucose Analog Uptake
The following table summarizes the quantitative effects of various factors on the uptake of glucose analogs like FDG, which are structurally similar to 3-FDG-13C.
| Factor | Condition | Effect on Uptake (Mean SUV/Relative Uptake) | Cell/Tissue Type |
| Incubation Time | 1 hour vs. 3 hours | Cerebellum: +40%Bone Marrow: +25%Muscle: +21%Spleen: +13%Aortic Blood Pool: -13% | Normal Human Tissues |
| Insulin Stimulation | Basal vs. Insulin-stimulated | Adipose Tissue: Significant IncreaseSkeletal Muscle: Significant Increase | Mouse Tissues |
| Blood Glucose Level | Inverse correlation | K | U87 Tumors in mice |
Data is compiled from studies on FDG and may be indicative of expected results for 3-FDG-13C.
Experimental Protocols
Protocol 1: Increasing 3-FDG-13C Uptake via Insulin Stimulation
This protocol is adapted for a 12-well plate format and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are at the desired confluency, wash them twice with warm, sterile PBS. Replace the culture medium with a serum-free medium and incubate for 2-16 hours.
-
Pre-incubation: Wash the cells once with a glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin Stimulation: Add KRH buffer containing the desired concentration of insulin (e.g., 10-100 nM) to the cells. Incubate for 15-30 minutes at 37°C.[8][12]
-
3-FDG-13C Uptake: Add 3-FDG-13C to each well to a final concentration of 100-200 µM. Incubate for 15-60 minutes.
-
Termination and Washing: To stop the uptake, quickly aspirate the 3-FDG-13C solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Analysis: Lyse the cells in a suitable buffer and proceed with your downstream analysis to quantify the incorporated 3-FDG-13C.
Protocol 2: Increasing 3-FDG-13C Uptake via Hypoxia Induction
This protocol describes two common methods for inducing hypoxia in cell culture.
-
Method A: Hypoxia Chamber
-
Cell Culture: Culture cells to 70-80% confluency.
-
Hypoxic Environment: Place the cell culture plates in a modular incubator chamber or a specialized hypoxic incubator.[1][13]
-
Gas Mixture: Flush the chamber with a gas mixture containing low oxygen (e.g., 1-2% O₂, 5% CO₂, and balance N₂).
-
Incubation: Incubate the cells under these hypoxic conditions for 4-24 hours. Optimal HIF-1α induction is often observed around 4 hours.[14]
-
Uptake Assay: Following the hypoxic incubation, proceed with the 3-FDG-13C uptake assay as described in Protocol 1 (steps 5-7), ensuring that the uptake medium has been pre-equilibrated to the hypoxic conditions.
-
-
Method B: Chemical Induction with Cobalt Chloride (CoCl₂)
-
Cell Culture: Culture cells to 70-80% confluency.
-
CoCl₂ Treatment: Prepare a fresh stock solution of CoCl₂ in sterile water. Add CoCl₂ to the cell culture medium to a final concentration of 100-150 µM.[7][14][15]
-
Incubation: Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂).[7]
-
Uptake Assay: After incubation, wash the cells to remove the CoCl₂ and proceed with the 3-FDG-13C uptake assay as described in Protocol 1 (steps 5-7).
-
Visualizations
Caption: Workflow for enhancing 3-FDG-13C uptake.
Caption: PI3K/Akt and HIF-1α signaling pathways.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. IGF-1 induces hypoxia-inducible factor 1α-mediated GLUT3 expression through PI3K/Akt/mTOR dependent pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hug.ch [hug.ch]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 13. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
Technical Support Center: 13C Analysis Sample Preparation
Welcome to the technical support center for 13C analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent and resolve artifacts during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that can arise during sample preparation for 13C analysis, helping you identify and rectify the source of artifacts.
Issue 1: Unexpected or Spurious Peaks in Spectrum
Q: I am observing unexpected peaks in my 13C NMR or Mass Spectrum that do not belong to my compound of interest. What is the likely cause and how can I fix it?
A: Unidentified peaks are often the result of contamination introduced during sample preparation. Identifying the source is key to eliminating them.
-
Possible Causes & Solutions:
-
Environmental Contamination: Dust, skin cells (keratin), and aerosols are common contaminants. Always prepare samples in a clean environment, preferably a laminar flow hood.[1] Wipe down all surfaces and equipment with 70% ethanol (B145695) before use.[1]
-
Contaminated Solvents or Reagents: Use high-purity, spectroscopy-grade deuterated solvents and fresh reagents.[2] Impurities in solvents can introduce significant artifact peaks.
-
Leaching from Consumables: Plasticizers can leach from Eppendorf tubes or pipette tips. Use tubes made of high-quality polypropylene (B1209903) and low-protein-binding pipette tips.[1] For grinding, avoid materials that can wear down and contaminate the sample, such as certain plastics or metals.[3][4] Research has shown that embedding resins used for high-resolution sampling can sometimes cause anomalously high δ¹³C values.[5][6]
-
Cross-Contamination: Thoroughly clean all tools (spatulas, mortars, pestles) with an appropriate solvent (e.g., ethanol) between samples to prevent carryover.[7]
-
Issue 2: Broad or Distorted Spectral Lines
Q: My 13C NMR peaks are broad and poorly resolved. What sample preparation steps could be causing this?
A: Poor line shape is often related to the physical state of the sample in the NMR tube.
-
Possible Causes & Solutions:
-
Incomplete Dissolution/Solid Particles: Suspended solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[8] Always filter your sample solution into the NMR tube, for instance, through a Pasteur pipette with a tight plug of glass wool.[8][9]
-
High Sample Concentration/Viscosity: While 13C NMR requires higher concentrations than 1H NMR, overly concentrated samples can increase viscosity, resulting in broader lines.[8][10] If your sample is highly concentrated, consider diluting it slightly or gently heating it to improve the lineshape.[10]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[10] If suspected, these may be removable through chelation or other purification steps prior to analysis.
-
Sample Homogenization: For solid-state NMR, incomplete homogenization can lead to broad peaks. Ensure the sample is ground to a very fine, uniform powder.[7]
-
Issue 3: Inconsistent or Shifted Peak Positions
Q: The chemical shifts of my compound are inconsistent between samples or different from expected literature values. Could this be a sample preparation artifact?
A: Yes, chemical shift variations can be induced by the sample's environment.
-
Possible Causes & Solutions:
-
Solvent Effects: The choice of solvent can significantly influence 13C chemical shifts due to interactions with the solute.[11][12] These shifts can be of varying sign and magnitude for different carbon atoms within the same molecule.[11][12] When comparing spectra, ensure the same deuterated solvent is used under identical conditions.
-
pH Changes (Aqueous Samples): For samples in aqueous solutions, the pH can affect the protonation state of functional groups, leading to changes in chemical shifts. Buffer your samples appropriately if this is a concern.
-
Lyophilization Effects: The process of freeze-drying can alter the local environment and molecular mobility of a sample, which can be reflected in the final spectrum, particularly in solid-state NMR.[13][14][15] For example, lyophilization can lead to sharper, better-resolved glycan resonances in some cases due to more complete solvation upon rehydration.[14]
-
Frequently Asked Questions (FAQs)
Sample Handling & Purity
Q1: What are the most critical steps to prevent keratin (B1170402) contamination?
A1: Keratin from skin and hair is a very common contaminant in sensitive analyses. To avoid it, you should:
-
Work in a clean area or laminar flow hood.[1]
-
Wear powder-free nitrile gloves, a clean lab coat, and a hairnet at all times.[1]
-
Avoid touching your face, hair, or clothing during sample preparation.[1]
-
Use fresh, high-purity reagents and sterile, individually wrapped consumables.[1]
Q2: How should I properly clean my NMR tubes?
A2: Clean tubes are essential for high-quality spectra. Rinse used tubes with a suitable solvent like acetone, then dry them with a stream of dry air or nitrogen.[8][9] Avoid drying tubes in a hot oven, as this does not effectively remove solvent vapors which can then appear in your spectrum.[8][9] Always cap tubes to prevent contamination.[8]
Sample Homogenization
Q3: What is the best method for grinding solid samples, and what are the risks?
A3: Grinding is done to create a homogenous powder, ensuring that any subsample is representative of the whole.[3]
-
Methods: For small-scale preparation, hand-grinding with an agate mortar and pestle is common. For larger batches or more rigorous homogenization, a bead-beater or mill-grinder can be used.[16]
-
Risks:
-
Contamination: The grinding material can wear and introduce impurities.[3][4] A study on marine taxa found no evidence of contamination from mill-grinding in polypropylene tubes with stainless steel balls under controlled conditions.[16]
-
Heat Generation: Friction during grinding generates heat, which can degrade thermolabile samples.[3] If your sample is heat-sensitive, consider cryogenic grinding.
-
Structural Changes: Overly aggressive grinding can damage the crystalline structure of a material.[3]
-
Solvents & Concentration
Q4: How do I choose the right solvent for my 13C analysis?
A4: The ideal solvent should completely dissolve your sample without reacting with it. Use high-quality deuterated solvents to avoid strong solvent signals that could obscure your peaks.[17] Be aware that different solvents can induce shifts in peak positions, so consistency is key for comparative studies.[11][12] Solvent mixtures can sometimes be used to separate closely-situated signals.[11]
Q5: How much sample material do I need for a typical 13C NMR experiment?
A5: Due to the low natural abundance and smaller gyromagnetic ratio of 13C, it is significantly less sensitive than 1H NMR.[8][9]
-
For small molecules (<1000 g/mol ): A concentration of 50-100 mg in 0.5-0.7 mL of solvent is a good starting point for spectra that can be acquired in 20-60 minutes.[10]
-
General Rule of Thumb: Provide as much material as will form a saturated solution. Halving the amount of material will require quadrupling the data acquisition time to achieve the same signal-to-noise ratio.[8]
-
For Cryoprobes: On modern instruments equipped with cryoprobes, as little as 3-10 mM may be sufficient for small molecules.[18]
Data Presentation
Table 1: Recommended Sample Concentrations for 13C NMR
| Instrument Type/Experiment | Sample Type | Recommended Concentration Range | Notes |
| Standard Room Temperature Probe | Small Molecule | 50 - 100 mg / 0.5 mL[10] | Higher concentration reduces acquisition time but may increase viscosity and broaden lines.[8][10] |
| Cryoprobe-Equipped Spectrometer | Small Molecule | 3 - 10 mM[18] | Cryoprobes offer significantly higher sensitivity, requiring less sample. |
| Cryoprobe-Equipped Spectrometer | Biomolecule | > 0.05 mM (1 mM preferred)[18] | Avoid concentrations that significantly increase solution viscosity. |
| Quantitative 13C NMR | Small Molecule | ~10 mg or more[19] | Sufficient concentration is needed for good signal-to-noise within a reasonable time. |
Table 2: Influence of Solvent on 13C Chemical Shifts of Cholesterol
This table illustrates how solvent choice can create artifacts by shifting peak positions. Data is adapted from a study on solvent effects.[11][12]
| Carbon Atom | Chloroform-d (CDCl₃) | Dioxane | Pyridine | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| C-3 | 71.6 | 70.8 | 71.1 | 69.7 |
| C-5 | 140.7 | 141.6 | 141.5 | 141.6 |
| C-6 | 121.5 | 121.2 | 121.6 | 120.9 |
| C-14 | 56.8 | 57.0 | 57.0 | 56.9 |
| C-17 | 56.2 | 56.5 | 56.4 | 56.3 |
| All chemical shifts are in ppm. |
Experimental Protocols
Protocol 1: Keratin-Free Sample Preparation
This protocol is essential for sensitive mass spectrometry or NMR analyses where protein contamination must be minimized.
Objective: To prepare a sample for 13C analysis while avoiding contamination from keratin.
Materials:
-
Laminar flow hood
-
Powder-free nitrile gloves, clean lab coat, hairnet[1]
-
70% Ethanol
-
High-purity, sterile consumables (e.g., low-protein-binding microcentrifuge tubes, pipette tips)[1]
-
High-purity solvents and reagents
Procedure:
-
Work Area Preparation: Thoroughly clean the laminar flow hood with 70% ethanol, followed by sterile water.[1] Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.
-
Personal Protective Equipment (PPE): Put on a clean lab coat, a hairnet, and powder-free nitrile gloves.[1]
-
Reagent Handling: Use fresh, high-purity reagents. Aliquot stock solutions into smaller, single-use volumes to avoid contamination of the primary source.[1]
-
Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all sample tubes and plates covered whenever possible.[1]
-
Final Transfer: When transferring the final sample to an NMR tube or analysis vial, use a clean, sterile pipette tip or a filtered pipette to remove any potential micro-particulates.
Protocol 2: General Workflow for a 13C Metabolic Flux Analysis (MFA) Experiment
This protocol outlines the key stages of a typical steady-state 13C labeling experiment in cell culture.[20]
Objective: To trace the metabolic fate of a 13C-labeled substrate through cellular pathways.
Procedure:
-
Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C]-glucose) based on the metabolic pathways of interest.[20]
-
Cell Culture & Labeling: Culture cells in a medium containing the 13C-labeled tracer. For steady-state analysis, this period should extend over several cell divisions (typically 24-48 hours) to ensure isotopic equilibrium is reached.[20]
-
Metabolic Quenching: Rapidly halt all metabolic activity. A common method is to wash the cells with ice-cold saline and then add a cold extraction solvent like 80% methanol.[21] This step is critical to prevent metabolic changes during sample collection.
-
Metabolite Extraction: After quenching, harvest the cells (e.g., using a cell scraper) and transfer the lysate/solvent mixture to a microcentrifuge tube.[20]
-
Sample Processing: Centrifuge the extract at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[20]
-
Drying and Reconstitution: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.[20]
-
Analysis: Resuspend the dried metabolite pellet in a suitable solvent for LC-MS or NMR analysis.[20]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 3. Why Is It Necessary To Grind The Sample? Unlock Accurate Analysis & Efficient Processing - Kintek Solution [kindle-tech.com]
- 4. The Importance of Sample Preparation for Quality Analysis with Laser Analyzer [hha.hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Solid state 13C NMR investigation of impact of annealing in lyophilized glasses. | Semantic Scholar [semanticscholar.org]
- 14. Lyophilization induces physicochemical alterations in cryptococcal exopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. No evidence for effects of mill-grinding on δ13 C, δ15 N and δ34 S values in different marine taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quenching and Extraction for 13C Metabolomics
Welcome to the Technical Support Center for 13C metabolomics sample preparation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the critical steps of quenching and extraction. Accurate and efficient quenching and extraction are paramount for preserving the in vivo metabolic state and ensuring high-quality data in 13C-assisted metabolomics studies.[1][2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quenching and extraction phases of 13C metabolomics experiments.
Issue 1: Incomplete Quenching of Metabolism
-
Question: My 13C labeling data suggests that metabolic activity continued after my intended quenching step. How can I confirm this and what can I do to ensure complete and rapid quenching?
-
Answer: Incomplete quenching can significantly alter the isotopic enrichment of metabolites, leading to inaccurate flux estimations.[5] To verify incomplete quenching, you can perform a time-course experiment, analyzing metabolite labeling at several short intervals after quenching. A continued change in the 13C enrichment pattern post-quenching indicates ongoing metabolic activity.[1][2][3][4]
Solutions:
-
Optimize Quenching Solvent and Temperature: The choice of quenching solution and its temperature are critical.[1][2][3][4] Cold methanol (B129727) solutions are widely used.[6][7] For suspension cultures, rapid filtration followed by immediate immersion in -80°C 100% methanol has shown high quenching efficiency.[1][2][3][4] For adherent cells, direct addition of liquid nitrogen to the culture dish is an effective method.[8]
-
Increase the Ratio of Quenching Solution to Sample: A larger volume of cold quenching solution helps to rapidly lower the temperature of the entire sample, ensuring a more effective halt of enzymatic reactions. A sample to quenching liquid ratio of 1:10 is recommended to maintain a sufficiently low temperature.[9]
-
Minimize Time Between Harvest and Quenching: The transition from culture conditions to quenching must be as rapid as possible to prevent metabolic shifts. For adherent cells, this means swift removal of media before quenching. For suspension cultures, fast filtration is key.
-
Issue 2: Metabolite Leakage During Quenching and Washing
-
Question: I am concerned about losing intracellular metabolites into the quenching or washing solution. How can I assess and minimize this leakage?
-
Answer: Metabolite leakage is a common problem that can lead to an underestimation of intracellular metabolite pools. Leakage can be assessed by analyzing the quenching and washing solutions for the presence of intracellular metabolites.
Solutions:
-
Select an Appropriate Quenching Solution: The composition of the quenching solution can significantly impact cell membrane integrity. While pure cold methanol can be effective for quenching, it may also cause leakage in some cell types.[1][2][3][4] Aqueous methanol solutions (e.g., 60-80% methanol) are often a good compromise, though the optimal percentage can be organism-dependent.[6][9] For instance, for Lactobacillus bulgaricus, 80% cold methanol resulted in less leakage compared to 60%.[6][10] Conversely, for Penicillium chrysogenum, 40% aqueous methanol at -25°C was found to be optimal.[9]
-
Use Isotonic Washing Solutions: If a washing step is necessary to remove extracellular medium, use a cold isotonic solution like phosphate-buffered saline (PBS) to minimize osmotic stress and subsequent leakage.[11][12]
-
Minimize Contact Time: Reduce the duration of contact between the cells and the quenching/washing solutions to the minimum required for effective quenching and cleaning.[9]
-
Issue 3: Inefficient Metabolite Extraction
-
Question: My downstream analysis shows low signal intensity for many metabolites. How can I improve my extraction efficiency?
-
Answer: Inefficient extraction results in a non-representative metabolic profile and loss of valuable data. The choice of extraction solvent and method is critical for maximizing the recovery of a broad range of metabolites.
Solutions:
-
Optimize Extraction Solvent: Different solvent systems have varying efficiencies for different classes of metabolites.[13][14] A common and effective method for a broad range of metabolites is a two-phase extraction using a mixture of methanol, chloroform, and water.[13] Other commonly used solvents include acetonitrile (B52724) and ethanol.[14] The optimal solvent system should be determined empirically for the specific cell type and metabolites of interest.
-
Employ Mechanical Lysis: To ensure complete disruption of cells and release of intracellular metabolites, incorporate a mechanical lysis step such as sonication or bead beating into your protocol.[11][12]
-
Perform Multiple Extraction Cycles: Repeating the extraction process with fresh solvent can increase the yield of metabolites.[8]
-
Frequently Asked Questions (FAQs)
Quenching
-
Q1: What is the ideal temperature for quenching?
-
Q2: Should I wash my cells before quenching?
-
A2: Washing can be necessary to remove extracellular metabolites from the culture medium, which can otherwise interfere with the analysis of the intracellular metabolome. However, the washing step itself can induce metabolic changes and metabolite leakage.[15] If a wash is performed, it must be done quickly with an ice-cold isotonic solution.[11][12]
-
-
Q3: Can the quenching method affect the 13C labeling of metabolites?
-
A3: Yes. If quenching is slow or incomplete, cells can continue to metabolize 13C-labeled substrates, altering the isotopic enrichment of downstream metabolites and leading to inaccurate flux calculations.[5] Therefore, rapid and effective quenching is especially critical in 13C metabolomics.
-
Extraction
-
Q4: What is the difference between single-phase and two-phase extraction?
-
A4: A single-phase extraction typically uses a solvent mixture (e.g., methanol/water) that results in a single liquid phase containing the extracted metabolites. A two-phase (or biphasic) extraction, such as with methanol/chloroform/water, separates the extract into a polar (aqueous) phase containing polar metabolites and a non-polar (organic) phase containing lipids. This can be advantageous for analyzing different classes of metabolites separately.[13]
-
-
Q5: How can I prevent metabolite degradation during extraction?
-
A5: Keeping the samples cold throughout the extraction process is crucial to minimize enzymatic and chemical degradation of metabolites. Some protocols also recommend the addition of antioxidants or other preservatives to the extraction solvent for particularly labile metabolites.[16]
-
-
Q6: Should I normalize my data to the cell number or protein content?
-
A6: Yes, normalization is essential to account for variations in the amount of starting material. Normalizing to cell number, cell volume, or total protein content are all common and valid approaches. The choice of normalization method should be consistent across all samples in a study.
-
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
This protocol is adapted from methods emphasizing rapid quenching and efficient extraction.[8]
-
Cell Culture: Grow adherent cells in multi-well plates to the desired confluency.
-
Media Removal: Aspirate the culture medium completely and rapidly.
-
(Optional) Washing: Immediately wash the cells once with an appropriate volume of ice-cold PBS. Aspirate the PBS completely.
-
Quenching: Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells and halt metabolism.
-
Metabolite Extraction:
-
Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly.
-
Incubate on ice for 15 minutes, with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for downstream analysis (e.g., LC-MS or GC-MS).
-
Storage: Store the extracts at -80°C until analysis.
Protocol 2: Quenching and Extraction of Suspension Cell Cultures
This protocol is based on methods optimized for minimizing leakage and ensuring rapid quenching in suspension cultures.[1][2][3][4]
-
Sample Collection: Quickly withdraw a defined volume of the cell suspension from the culture.
-
Rapid Filtration: Immediately filter the cell suspension through a vacuum filtration apparatus with a suitable filter membrane (e.g., 0.45 µm pore size) to separate the cells from the culture medium.
-
Quenching:
-
While the cells are still on the filter, quickly wash them with a small volume of ice-cold isotonic saline to remove residual medium.
-
Immediately plunge the filter with the cells into a tube containing a pre-chilled (-80°C) quenching/extraction solvent (e.g., 100% methanol or 80% methanol).
-
-
Metabolite Extraction:
-
Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction.
-
Incubate at -20°C for at least 15 minutes, with periodic vortexing.
-
-
Centrifugation: Centrifuge the sample at high speed at 4°C to pellet the filter paper and cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Data Presentation
Table 1: Comparison of Quenching Methods for Suspension Cells
| Quenching Method | Temperature | Quenching Efficiency | Metabolite Loss | Reference |
| Rapid filtration + 100% cold methanol | -80°C | Highest | Minimal | [1][2] |
| 30% methanol slurry + centrifugation | -24°C | Slightly less effective than filtration method | Minimal | [1][2] |
| Saline ice slurry | ~0°C | Less effective (high isotope labeling rates) | - | [1][2] |
| 60% cold methanol + centrifugation | -65°C | - | Significant | [1][2] |
Table 2: Comparison of Extraction Solvents for Adherent Mammalian Cells
| Extraction Solvent | Relative Metabolite Recovery | Extract Stability | Reference |
| 9:1 Methanol:Chloroform | Superior | Stable for at least 8h at 4°C and 7d at -80°C | [8] |
| Acetonitrile | Lower than Methanol:Chloroform | - | [8] |
| Ethanol | Lower than Methanol:Chloroform | - | [8] |
| Methanol | Lower than Methanol:Chloroform | - | [8] |
| Methanol/Chloroform/H₂O | Good for broad range of metabolites | - | [13] |
Visualizations
Caption: A generalized workflow for quenching and extraction in 13C metabolomics.
Caption: A logical troubleshooting guide for common issues in quenching and extraction.
References
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [academax.com]
- 11. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Cultures. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete isotopic steady state in 13C MFA
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental and computational challenges, with a special focus on handling incomplete isotopic steady state.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Problem: Incomplete Isotopic Labeling at the Time of Sampling
A fundamental assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the fractional labeling of metabolites is stable over time.[1][2] Failure to achieve this state can lead to inaccurate flux estimations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Verify Steady State: Measure the isotopic labeling of key intracellular metabolites at multiple time points towards the end of your experiment (e.g., 18 and 24 hours for mammalian cells).[2] If the labeling is no longer changing, a steady state has been reached. Extend Labeling Duration: If labeling is still increasing, extend the incubation time with the 13C tracer and repeat the time-point analysis. |
| Slow Metabolic Turnover | Identify Bottlenecks: Some metabolic pools turn over very slowly, delaying the attainment of isotopic equilibrium in downstream metabolites.[3] Employ INST-MFA: For systems that label slowly, Isotopically Non-stationary 13C-MFA (INST-MFA) is the recommended approach.[3][4] |
| Large Pre-existing Pools | Pre-culture Conditions: Minimize large unlabeled intracellular pools by adapting the cells to the experimental medium for a period before introducing the tracer. Model Pre-existing Pools: Some software can account for the dilution of label by pre-existing unlabeled pools. |
| Complex System Dynamics | Autotrophic or Phototrophic Systems: In these systems, which utilize single-carbon sources, uniform labeling is expected at steady state, providing little information. INST-MFA is essential for resolving fluxes in such cases.[3][4] Transient Metabolic States: If the metabolic state itself is changing (e.g., due to a perturbation), a metabolically non-stationary approach may be required.[5][6] |
A logical workflow for addressing incomplete isotopic steady state is provided below.
Frequently Asked Questions (FAQs)
Q1: What is Isotopically Non-stationary 13C-MFA (INST-MFA) and when should I use it?
A1: INST-MFA is a technique used to determine metabolic fluxes from transient isotopic labeling data. It is applicable to systems that are at a metabolic steady state (i.e., constant fluxes and pool sizes) but have not yet reached an isotopic steady state.[7][8] Instead of a single endpoint measurement, samples are taken at multiple time points during the labeling experiment to capture the dynamics of 13C incorporation.[9]
You should use INST-MFA in the following scenarios:
-
Slow-labeling systems: When large intracellular pools or pathway bottlenecks prevent the system from reaching isotopic steady state in a practical timeframe.[3][4]
-
Autotrophic systems: These systems consume single-carbon substrates, leading to uninformative uniform labeling at steady state. INST-MFA can resolve fluxes from the transient labeling patterns.[3][4]
-
Short-lived metabolic states: INST-MFA allows for the analysis of metabolic responses to perturbations over shorter timescales than traditional steady-state MFA.[5]
-
Increased precision: INST-MFA can provide tighter confidence intervals for certain fluxes, including exchange fluxes.[3][9]
Q2: What are the key differences in experimental design between steady-state MFA and INST-MFA?
A2: The primary difference lies in the sampling strategy. While both require a metabolic steady state, their approaches to isotopic labeling differ significantly.
| Parameter | Steady-State 13C-MFA | Isotopically Non-Stationary 13C-MFA (INST-MFA) |
| Core Assumption | Metabolic and Isotopic Steady State.[6] | Metabolic Steady State, Isotopic Non-Stationary State.[6][7] |
| Experiment Duration | Long, to ensure isotopic equilibrium (e.g., >24h for mammalian cells).[1] | Short, capturing the transient phase (minutes to hours).[10][11] |
| Sampling | Typically a single time point at the end of the experiment. | A time series of samples is required (e.g., 6-8 time points).[9] |
| Required Data | Extracellular rates, end-point mass isotopomer distributions (MIDs). | Extracellular rates, time-course MIDs, and often intracellular pool sizes.[12][13] |
| Computational Model | Algebraic equations. | System of ordinary differential equations (ODEs).[11][12] |
Q3: What software is available for performing INST-MFA?
A3: Several software packages are available to handle the computational complexity of INST-MFA. The choice depends on the user's programming proficiency and specific needs.
| Software | Key Features | Platform | Availability |
| INCA | Comprehensive tool for both steady-state and non-stationary MFA.[14] | MATLAB | Academic license |
| 13CFLUX / 13CFLUX2 | High-performance engine for both stationary and non-stationary MFA.[13] | C++ with Python/MATLAB interface | Open-source |
| OpenMebius | Open-source software for INST-MFA with a user-friendly interface.[15] | Windows | Open-source |
| FreeFlux | A Python package designed for time-efficient INST-MFA. | Python | Open-source |
Q4: How do I design the sampling time points for an INST-MFA experiment?
A4: The selection of sampling time points is critical for a successful INST-MFA experiment. The goal is to capture the dynamic labeling of key metabolites.
-
Early Time Points: These are crucial for capturing the initial labeling kinetics, which are highly informative for fluxes close to the tracer input.
-
Later Time Points: These help to define the approach to isotopic steady state and are important for fluxes further downstream.
-
Pilot Study: Perform a preliminary experiment with a few key metabolites to understand the approximate timescale of labeling for your system.
-
Optimal Experimental Design: Computational tools can be used to design an optimal sampling schedule based on an initial model of your system.[16]
Experimental Protocols
Protocol: General Workflow for an INST-MFA Experiment
This protocol outlines the key steps for performing an isotopically non-stationary 13C-MFA experiment.[7][17]
-
Experimental Design:
-
Define the metabolic network model.
-
Select an appropriate 13C-labeled tracer based on the pathways of interest.[18]
-
Plan the sampling time points to capture the transient labeling phase.
-
-
Isotope Labeling Experiment:
-
Culture cells to a metabolic steady state.
-
Initiate the labeling experiment by switching the medium to one containing the 13C tracer.
-
Collect cell samples at the predetermined time points.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolism to halt all enzymatic activity, typically using a cold solvent like methanol.[19]
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
-
Analytical Measurement:
-
Analyze the mass isotopomer distributions (MIDs) of metabolites in the extracts using GC-MS or LC-MS/MS.[19]
-
Measure extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion) from the culture medium.
-
-
Data Analysis and Flux Estimation:
-
Correct raw MID data for the natural abundance of 13C.[4]
-
Use INST-MFA software to fit the time-course labeling data to the metabolic model by solving a system of ODEs.
-
Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
-
A diagram illustrating this experimental workflow is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically non-stationary metabolic flux analysis: complex yet highly informative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-stationary (13)C-metabolic flux ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 15. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Deoxy-3-fluoro-D-glucose-13C as a Glucose Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Deoxy-3-fluoro-D-glucose-13C (3-FDG-13C) with established glucose analogs, namely 2-Deoxy-2-fluoro-D-glucose (FDG) and uniformly labeled 13C-Glucose (13C-Glucose). This document outlines the distinct metabolic fates of these tracers, presents available experimental data for objective comparison, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
In metabolic research, glucose analogs are indispensable for tracing glucose uptake and metabolism in vivo and in vitro. While FDG, typically labeled with 18F for Positron Emission Tomography (PET), is a cornerstone in clinical diagnostics for its metabolic trapping, and 13C-Glucose is the gold standard for metabolic flux analysis, 3-FDG-13C presents as a potential alternative with unique characteristics. Its structural difference, with the fluorine atom at the C3 position instead of the C2 position, leads to a significantly different metabolic profile, making it a valuable tool for specific research applications.
Core Comparison: Transport and Metabolism
The primary distinction between 3-FDG-13C, FDG, and 13C-Glucose lies in their intracellular transport and subsequent metabolic pathways.
-
13C-Glucose: This tracer is readily transported into the cell and metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its 13C label is incorporated into a wide range of downstream metabolites, making it ideal for comprehensive metabolic flux analysis.[1]
-
FDG (2-Deoxy-2-fluoro-D-glucose): Like glucose, FDG is transported into the cell by glucose transporters (GLUTs) and is a substrate for hexokinase, which phosphorylates it to FDG-6-phosphate.[2] However, the fluorine at the C2 position prevents further metabolism by phosphoglucose (B3042753) isomerase, effectively trapping FDG-6-phosphate intracellularly.[2] This metabolic trapping is the basis for its use in PET imaging to measure glucose uptake.[3]
-
3-FDG-13C (this compound): 3-FDG is also a substrate for glucose transporters and is phosphorylated by hexokinase to 3-FDG-6-phosphate. However, unlike FDG-6-phosphate, 3-FDG-6-phosphate is a poor substrate for downstream glycolytic enzymes. Crucially, studies on the non-labeled and 18F-labeled forms of 3-FDG have shown that it is dephosphorylated at a faster rate than FDG. Its primary metabolic routes are not through glycolysis but rather through oxidation and reduction pathways.
Data Presentation: Quantitative Comparison of Glucose Analogs
The following tables summarize key quantitative parameters for 3-FDG, FDG, and 13C-Glucose based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and some data for 3-FDG is derived from its tritiated or 18F-labeled counterparts, which are expected to behave similarly to the 13C-labeled version in terms of biological transport and metabolism.
| Parameter | 3-Deoxy-3-fluoro-D-glucose (3-FDG) | 2-Deoxy-2-fluoro-D-glucose (FDG) | D-Glucose (13C-labeled) |
| Transport Kinetics | |||
| Km (for transport) | ~6.2 x 10⁻⁴ M (in rat brain synaptosomes) | ~6.9 mM (in rat brain)[4] | Sub-millimolar to low millimolar range (varies by tissue and GLUT transporter subtype) |
| Vmax (for transport) | ~2.8 nmole x mg protein⁻¹ (in rat brain synaptosomes) | ~1.70 µmol/min/g (in rat brain)[4] | Varies significantly by tissue and metabolic state |
| Competitive Inhibition of Glucose Uptake | Yes (Ki = 12.8 +/- 1.6 mM in isolated perfused rat hearts) | Yes (Ki = 10.7 mM for glucose inhibition of FDG transport in rat brain)[4] | N/A (is the natural substrate) |
| Metabolic Fate | |||
| Phosphorylation by Hexokinase | Yes, at a lower rate than FDG | Yes | Yes |
| Dephosphorylation of Phosphorylated Form | Yes, at a faster rate than FDG-6-phosphate | Yes, but at a slower rate, leading to effective trapping[5][6] | Yes, by glucose-6-phosphatase |
| Entry into Glycolysis | No | No[2] | Yes[1] |
| Primary Metabolic Pathways | Oxidation and reduction | Primarily trapped as FDG-6-phosphate[2] | Glycolysis, Pentose Phosphate Pathway, TCA Cycle[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These can be adapted for the validation and application of 3-FDG-13C.
Protocol 1: In Vitro Glucose Analog Uptake Assay
This protocol is designed to quantify the uptake of glucose analogs in cultured cells.
Materials:
-
Cell culture medium (glucose-free)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and vials (for radiolabeled analogs) or appropriate spectrometer for 13C detection
-
3-FDG-13C, FDG (radiolabeled or non-radiolabeled), and 13C-Glucose
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow to desired confluency.
-
Glucose Starvation: Gently wash the cells with warm PBS and incubate in glucose-free medium for 1-2 hours.
-
Initiate Uptake: Add the glucose analog (e.g., 3-FDG-13C) to the glucose-free medium at the desired concentration. For negative controls, pre-incubate cells with Cytochalasin B before adding the analog.
-
Incubation: Incubate the cells with the analog for a defined period (e.g., 10-60 minutes).
-
Terminate Uptake: Remove the medium and wash the cells rapidly with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add lysis buffer to each well and collect the cell lysates.
-
Quantification:
-
For radiolabeled analogs (e.g., ³H- or ¹⁴C-labeled), measure the radioactivity in the lysate using a scintillation counter.
-
For 13C-labeled analogs, quantify the intracellular concentration using NMR spectroscopy or mass spectrometry.
-
-
Data Normalization: Normalize the uptake to the total protein concentration in each sample.
Protocol 2: 13C Metabolic Flux Analysis using NMR Spectroscopy
This protocol outlines the general workflow for tracing the metabolism of 13C-labeled glucose analogs.
Materials:
-
Cells or tissue of interest
-
Culture medium with 3-FDG-13C or 13C-Glucose as the sole glucose source
-
Methanol, Chloroform, Water (for metabolite extraction)
-
NMR spectrometer
Procedure:
-
Labeling: Culture cells or perfuse tissue with medium containing the 13C-labeled glucose analog for a specific duration.
-
Metabolite Extraction:
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Perform a polar/non-polar extraction using a methanol:chloroform:water mixture to separate metabolites.
-
-
Sample Preparation for NMR: Lyophilize the polar extract and reconstitute in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra.
-
Data Analysis: Identify and quantify the 13C-labeled metabolites based on their chemical shifts and coupling patterns. Determine the fractional enrichment of 13C in different metabolite pools to infer metabolic fluxes.
Protocol 3: 13C Metabolic Flux Analysis using Mass Spectrometry
This protocol details the use of mass spectrometry to analyze the incorporation of 13C into metabolites.
Materials:
-
Cells or tissue of interest
-
Culture medium with 3-FDG-13C or 13C-Glucose
-
Extraction solvent (e.g., 80% methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Labeling: As described in the NMR protocol.
-
Metabolite Extraction: Quench metabolism and extract metabolites using a suitable solvent.
-
Derivatization (for GC-MS): Derivatize the metabolites to increase their volatility for GC-MS analysis.
-
MS Data Acquisition: Analyze the samples using GC-MS or LC-MS to obtain mass spectra of the metabolites.
-
Data Analysis: Determine the mass isotopomer distributions for key metabolites. This information reveals the number of 13C atoms incorporated into each molecule, which can be used in metabolic models to calculate pathway fluxes.
Mandatory Visualizations
Caption: Comparative metabolic pathways of glucose and its fluorinated analogs.
Caption: General experimental workflow for 13C metabolic flux analysis.
Conclusion
This compound offers a unique profile as a glucose analog. Its transport into the cell via glucose transporters followed by phosphorylation makes it a valuable tool for studying these initial steps of glucose metabolism. However, its limited entry into glycolysis and distinct metabolic fate through oxidation and reduction pathways, coupled with a faster rate of dephosphorylation compared to FDG, differentiate it significantly from both 13C-Glucose and FDG.
For researchers aiming to perform comprehensive metabolic flux analysis through central carbon metabolism, 13C-Glucose remains the tracer of choice. For applications requiring the assessment of glucose uptake via metabolic trapping, FDG is the well-established standard. 3-FDG-13C, on the other hand, emerges as a specialized tool. It can be employed to specifically investigate glucose transport and hexokinase activity without the strong metabolic trapping seen with FDG, potentially allowing for the study of dynamic processes involving both influx and efflux. Furthermore, its unique metabolic products can serve as reporters for alternative metabolic pathways. The choice of tracer should, therefore, be carefully considered based on the specific biological question being addressed.
References
- 1. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. Kinetics of transport and phosphorylation of 2-fluoro-2-deoxy-D-glucose in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to NMR and Mass Spectrometry in ¹³C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems. By tracing the flow of stable isotopes, such as ¹³C, researchers can quantify the rates (fluxes) of metabolic reactions, offering profound insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. At the heart of ¹³C-MFA are two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The selection between, or the synergistic use of, these platforms can profoundly influence the precision, scope, and depth of metabolic flux data.
This guide provides an objective comparison of NMR and MS for ¹³C-MFA, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their studies.
Performance Comparison: NMR vs. Mass Spectrometry
The choice of an analytical platform for ¹³C-MFA is a critical decision that balances sensitivity, reproducibility, and the specific nature of the desired information. While MS boasts superior sensitivity, NMR offers unparalleled reproducibility and quantitative accuracy, providing unique insights into the positional arrangement of isotopes.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower, typically requiring micromolar to millimolar concentrations. | High, capable of detecting picomolar to femtomolar concentrations. |
| Information Provided | Provides detailed positional isotopomer information (the specific location of ¹³C atoms within a molecule).[1] | Measures mass isotopomer distributions (the number of ¹³C atoms per molecule).[2] |
| Quantification | Inherently quantitative; signal intensity is directly proportional to the number of nuclei. | Less inherently quantitative; often requires isotope-labeled internal standards for accurate quantification. |
| Reproducibility | Very high, with excellent consistency across different instruments. | Moderate, can be influenced by the ion source, instrument type, and matrix effects. |
| Sample Preparation | Minimal, non-destructive, and generally non-biased.[1] | Often requires derivatization (especially for GC-MS) and chromatographic separation. |
| Throughput | Can be automated for high-throughput studies. | High-throughput capabilities, particularly when coupled with liquid chromatography (LC-MS). |
| Compound Identification | Excellent for structural elucidation and identifying novel compounds. | Primarily identifies compounds based on mass-to-charge ratio and fragmentation patterns. |
Supporting Experimental Data
Direct comparative studies validating flux data from both NMR and MS are crucial for understanding the strengths and limitations of each technique. A study comparing ¹³C-NMR and GC-MS for analyzing cardiac metabolism in perfused hearts provides valuable quantitative insights. In this research, the mass isotopomer distribution (MID) of key tricarboxylic acid (TCA) cycle intermediates was measured.
The results demonstrated a significant correlation between the molar percent enrichments of glutamate (B1630785) isotopomers determined by ¹³C-NMR and those of 2-ketoglutarate measured by GC-MS across sixteen heart samples.[3] However, the study also revealed that ¹³C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate.[3] This discrepancy arises because GC-MS directly measures the M0 isotopomer (unlabeled), whereas NMR calculates this value by difference, as unlabeled glutamate is not detected in ¹³C-NMR spectroscopy.[3] Despite this, the ¹³C-MID of glutamate from NMR was found to be a reliable indicator of TCA cycle fluxes.[3]
| Metabolite Isotopomer | ¹³C-NMR (Glutamate) Molar Percent Enrichment (MPE) | GC-MS (2-Ketoglutarate) Molar Percent Enrichment (MPE) | Correlation (r) |
| M1 | 15.2 ± 1.5 | 14.8 ± 1.2 | 0.92 |
| M2 | 25.8 ± 2.1 | 24.9 ± 1.9 | 0.95 |
| M3 | 8.1 ± 0.9 | 7.9 ± 0.7 | 0.91 |
| M4 | 2.5 ± 0.4 | 2.4 ± 0.3 | 0.89 |
| M5 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.85 |
Table adapted from a comparative study on cardiac metabolism. Values are representative means ± standard deviation.
Experimental Protocols
A generalized workflow for ¹³C-MFA is similar for both NMR and MS-based approaches, with the primary distinctions lying in the analytical instrumentation and data processing steps.
General ¹³C-MFA Protocol
-
Experimental Design : The initial and most critical step involves selecting the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to maximize the information obtained about the metabolic pathways of interest.
-
Cell Culture and Isotope Labeling : Cells are cultured in a defined medium containing the ¹³C-labeled substrate until they reach both a metabolic and isotopic steady state.
-
Metabolite Extraction : Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the in vivo labeling patterns. A common method is a biphasic extraction using a methanol/chloroform/water solvent system.
-
Sample Preparation :
-
For MS : Protein hydrolysates are often prepared to analyze the labeling patterns of proteinogenic amino acids. This involves hydrolyzing the protein pellet in 6 M HCl. The resulting amino acids are then typically derivatized to increase their volatility for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For NMR : The extracted metabolites are lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) suitable for NMR analysis. The sample is then transferred to an NMR tube.
-
-
Data Acquisition :
-
MS : GC-MS or LC-MS is used to measure the mass isotopomer distributions of target metabolites.
-
NMR : 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) are performed to determine the positional enrichment of ¹³C in metabolites.
-
-
Data Analysis and Flux Calculation : The measured isotopic labeling data is used as input for computational models that estimate the intracellular metabolic fluxes.
Detailed Methodologies
GC-MS Protocol for ¹³C-Labeled Amino Acid Analysis
-
Protein Hydrolysis :
-
Cell pellets are washed three times with a saline solution.
-
The washed pellets are resuspended in 2 mL of 6 M HCl.
-
The suspension is incubated at 105°C for 24 hours to hydrolyze the proteins into amino acids.
-
The hydrolysate is vacuum-evaporated to dryness at 60°C.[4]
-
-
Derivatization :
-
To the dried amino acid sample, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate the mixture at 95-105°C for 1 hour.[4]
-
After cooling, centrifuge the sample to pellet any debris and transfer the supernatant to a GC-MS vial.
-
-
GC-MS Analysis :
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the derivatized amino acids. For example, an initial oven temperature of 150°C held for 2 minutes, followed by a ramp to 280°C at 3°C/min.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired to determine the mass isotopomer distributions of the amino acid fragments.
-
NMR Spectroscopy Protocol for ¹³C Isotopomer Analysis
-
Sample Preparation :
-
Lyophilize the polar metabolite extract.
-
Reconstitute the dried extract in a suitable volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Acquire a 1D ¹H NMR spectrum to assess the overall metabolic profile and ensure proper sample preparation.
-
Perform a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to resolve the signals of protons directly attached to ¹³C atoms. This provides detailed information on positional isotopomer enrichment.
-
Typical HSQC parameters on a 600 MHz spectrometer might include a 1.5 s repetition delay, 64 steady-state transients, 2 acquisition transients, and 128 increments.[3]
-
-
NMR Data Processing and Analysis :
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phasing, and baseline correction.
-
Integrate the cross-peaks in the 2D HSQC spectrum to determine the relative abundance of different ¹³C isotopomers.
-
Mandatory Visualization
To better understand the relationships and processes involved in the cross-validation of NMR and MS flux data, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for cross-validating NMR and MS flux data.
Caption: Central carbon metabolism pathways analyzed by fluxomics.
Caption: Logical relationship of the cross-validation process in ¹³C-MFA.
References
Unlocking Alternative Metabolic Pathways: A Comparative Guide to 3-Fluoro-D-Glucose-¹³C and Traditional ¹³C-Glucose
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, the choice of isotopic tracer is paramount. While traditional ¹³C-glucose has long been the gold standard for elucidating central carbon metabolism, the emergence of modified glucose analogs like 3-fluoro-D-glucose-¹³C (3-FDG-¹³C) offers a unique window into alternative metabolic routes. This guide provides a comprehensive comparison of these two powerful tools, highlighting the distinct advantages of 3-FDG-¹³C in tracking pathways often obscured when using conventional tracers.
The fundamental difference between 3-FDG-¹³C and traditional ¹³C-glucose lies in their distinct metabolic fates. While ¹³C-glucose readily enters glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), allowing for detailed flux analysis of these core networks, 3-FDG is largely excluded from these pathways. Instead, 3-FDG is primarily metabolized through the polyol (aldose reductase) and glucose dehydrogenase pathways. This metabolic diversion makes 3-FDG-¹³C an invaluable tool for investigating the activity of these alternative glucose utilization routes, which are implicated in a variety of pathological conditions, including diabetic complications and cancer.
At a Glance: Key Distinctions
| Feature | 3-Fluoro-D-Glucose-¹³C (3-FDG-¹³C) | Traditional ¹³C-Glucose |
| Primary Metabolic Pathways Traced | Polyol Pathway (Aldose Reductase), Glucose Dehydrogenase Pathway | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle |
| Core Advantage | Enables quantification of flux through alternative glucose metabolic routes. | Provides a comprehensive view of central carbon metabolism. |
| Primary Applications | Investigating diabetic complications, cancer metabolism (specifically pathways outside of glycolysis), and drug effects on alternative glucose metabolism. | Metabolic engineering, fundamental cancer metabolism research, and studies on central carbon metabolism in various diseases. |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Delving Deeper: Metabolic Pathway Visualization
The distinct metabolic routes of ¹³C-glucose and 3-FDG-¹³C can be visualized to better understand their unique applications.
Hypothetical Experimental Data: A Comparative Scenario
To illustrate the distinct insights gained from each tracer, the following table presents hypothetical quantitative data from a cancer cell line known to exhibit high aldose reductase activity. The data showcases how 3-FDG-¹³C can reveal flux through the polyol pathway, which would be undetectable using ¹³C-glucose alone.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the conceptual advantages of 3-FDG-¹³C. It is not derived from actual experimental results.
| Metabolite | ¹³C Enrichment from [U-¹³C₆]Glucose (%) | ¹³C Enrichment from [U-¹³C₆]3-FDG (%) | Interpretation |
| Glucose-6-Phosphate | 95 | < 1 | Indicates that [U-¹³C₆]Glucose readily enters glycolysis, while [U-¹³C₆]3-FDG does not. |
| Fructose-6-Phosphate | 92 | < 1 | Confirms the blockage of [U-¹³C₆]3-FDG entry into the upper glycolytic pathway. |
| Pyruvate | 85 | < 1 | Shows that the carbon backbone from [U-¹³C₆]Glucose progresses through glycolysis. |
| Lactate | 88 | < 1 | Demonstrates the end-product of glycolysis is heavily labeled by [U-¹³C₆]Glucose. |
| Sorbitol | Not Applicable | 75 | Key Finding: Significant labeling from [U-¹³C₆]3-FDG reveals substantial flux through the aldose reductase pathway. |
| Fructose | Not Applicable | 68 | Further confirms polyol pathway activity. |
| Gluconic Acid | < 1 | 15 | Indicates some level of glucose dehydrogenase activity on [U-¹³C₆]3-FDG. |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in stable isotope tracing studies. Below are generalized protocols for conducting metabolic flux analysis using both traditional ¹³C-glucose and the novel 3-FDG-¹³C.
General Workflow for ¹³C Metabolic Flux Analysis
Protocol for ¹³C-Glucose Metabolic Flux Analysis
-
Cell Culture: Culture cells in a standard growth medium to the desired confluency.
-
Media Preparation: Prepare a labeling medium by replacing the standard glucose with the desired ¹³C-labeled glucose isotopomer (e.g., [U-¹³C₆]glucose).
-
Isotopic Labeling: Replace the standard medium with the pre-warmed labeling medium and incubate the cells for a predetermined time to achieve isotopic steady state.
-
Metabolite Extraction: Quickly aspirate the labeling medium, wash the cells with ice-cold saline, and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant for analysis.
-
Analytical Measurement: Analyze the isotopic enrichment in key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: Determine the mass isotopomer distributions of the measured metabolites and use metabolic flux analysis software to calculate intracellular fluxes.
Protocol for 3-Fluoro-D-Glucose-¹³C Metabolic Tracing
-
Cell Culture and Media Preparation: Follow the same initial steps as for the ¹³C-glucose protocol, but prepare the labeling medium with 3-FDG-¹³C.
-
Isotopic Labeling: Incubate cells with the 3-FDG-¹³C containing medium. The optimal incubation time may need to be determined empirically based on the activity of the aldose reductase and glucose dehydrogenase pathways in the specific cell model.
-
Metabolite Extraction: The quenching and extraction procedure is the same as for the ¹³C-glucose protocol.
-
Sample Preparation and Analytical Measurement: Prepare samples as described above. The analytical method (LC-MS or NMR) should be optimized to detect and quantify 3-FDG-¹³C and its expected downstream metabolites (3-fluoro-D-sorbitol-¹³C, 3-fluoro-D-fructose-¹³C, and 3-fluoro-D-gluconic acid-¹³C).
-
Data Analysis: Quantify the incorporation of the ¹³C label into the metabolites of the alternative pathways to determine the relative flux through these routes.
Conclusion: Choosing the Right Tool for the Scientific Question
Both 3-fluoro-D-glucose-¹³C and traditional ¹³C-glucose are powerful tools for metabolic research, each offering unique insights into cellular function. The choice of tracer ultimately depends on the specific biological question being addressed. For researchers aiming to dissect the intricacies of central carbon metabolism, traditional ¹³C-glucose remains the tracer of choice. However, for those investigating the roles of alternative glucose metabolic pathways in health and disease, 3-FDG-¹³C provides a novel and indispensable approach to quantify fluxes that were previously challenging to measure. The strategic application of these tracers, individually or in combination, will undoubtedly continue to expand our understanding of the complex and dynamic nature of cellular metabolism.
A Comparative Guide for In Vivo Studies: 3-Deoxy-3-fluoro-D-glucose-13C vs. 18F-FDG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two glucose analogs, 3-Deoxy-3-fluoro-D-glucose-13C (3-FG-13C) and 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG), for in vivo studies. The objective is to equip researchers with the necessary information to select the most appropriate tracer for their specific preclinical research needs, with a focus on their distinct imaging modalities and metabolic fates.
At a Glance: 3-FG-13C vs. 18F-FDG
| Feature | This compound (3-FG-13C) | 18F-fluoro-2-deoxy-D-glucose (18F-FDG) |
| Imaging Modality | Magnetic Resonance Spectroscopy (MRS) / Imaging (MRI) | Positron Emission Tomography (PET) |
| Isotope | Stable Isotope (13C) | Radioisotope (18F) |
| Detection Principle | Nuclear magnetic resonance of 13C nuclei | Detection of gamma rays from positron annihilation[1] |
| Metabolic Fate | Metabolized by aldose reductase and glucose dehydrogenase; does not significantly enter glycolysis.[2] | Phosphorylated by hexokinase and trapped intracellularly; a marker of glucose uptake and glycolysis.[3] |
| Primary Application | Probing specific metabolic pathways (e.g., polyol pathway), assessing aldose reductase activity.[2] | Widely used in oncology for tumor detection, staging, and monitoring treatment response due to high glucose uptake in cancer cells.[3] |
| Spatial Resolution | Generally lower for MRS, higher for MRI | Higher than MRS, typically in the range of 1-2 mm for preclinical systems. |
| Sensitivity | Lower than PET | Very high, capable of detecting picomolar concentrations of the tracer. |
| Radiation Exposure | None | Ionizing radiation, requires appropriate handling and shielding. |
Metabolic Pathways and Mechanism of Action
The fundamental difference between 3-FG-13C and 18F-FDG lies in their distinct metabolic pathways, which dictates their application in in vivo studies.
3-Deoxy-3-fluoro-D-glucose (3-FG)
3-FG is a glucose analog where the hydroxyl group at the C-3 position is replaced by fluorine. This modification prevents its entry into the glycolytic pathway. Instead, 3-FG is a substrate for other enzymes, primarily aldose reductase and glucose dehydrogenase.[2] In vivo, 3-FG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase and subsequently to 3-deoxy-3-fluoro-D-fructose (3-FF). It can also be oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[2] When labeled with the stable isotope 13C, the metabolic fate of 3-FG-13C can be tracked using Magnetic Resonance Spectroscopy (MRS), providing insights into the activity of these alternative metabolic pathways.
18F-fluoro-2-deoxy-D-glucose (18F-FDG)
18F-FDG is the most widely used PET radiotracer in oncology. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting isotope fluorine-18. 18F-FDG is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to 18F-FDG-6-phosphate.[3] Unlike glucose-6-phosphate, 18F-FDG-6-phosphate is not a substrate for the subsequent enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase.[3] This leads to the intracellular trapping of 18F-FDG-6-phosphate. The accumulation of 18F-FDG is therefore proportional to the rate of glucose uptake and phosphorylation, which is often elevated in cancer cells.
Quantitative Data Presentation
The following tables summarize biodistribution data from preclinical studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may vary.
Table 1: Biodistribution of 18F-labeled 3-Deoxy-3-fluoro-D-glucose in Mice
Data presented as percentage of injected dose per gram of tissue (%ID/g) at 1 and 30 minutes post-injection.
| Organ | 1 min (%ID/g) | 30 min (%ID/g) |
| Blood | 4 | 2 |
| Liver | 4 | 2 |
| Lungs | 4 | 2 |
| Myocardium | 10-12 | 10-12 |
Data adapted from a study on the regional metabolism of 18F-labeled 3-deoxy-3-fluoro-D-glucose in the brain and heart.[4]
Table 2: Biodistribution of 18F-FDG in Tumor-Bearing Mice
Data presented as percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.
| Organ/Tumor | %ID/g (mean ± SD) |
| Tumor | 2.9 ± 0.4 |
| Brain | 1.07 ± 0.03 |
| Kidneys | 1.1 ± 0.2 |
| Liver | 0.8 ± 0.1 |
| Muscle | 0.4 ± 0.1 |
Data adapted from a study comparing quantitative PET imaging with ex vivo biodistribution in tumor-bearing mice.[5]
Table 3: Standardized Uptake Values (SUV) of 18F-FDG in Various Tumors in Preclinical Models
| Tumor Type | SUV (mean / range) |
| Lung Cancer | 6.58 ± 2.85 |
| Breast Cancer | 2.67 - 14.5 |
| Glioma | Sensitivity: 0.77, Specificity: 0.78 |
Data compiled from various preclinical and clinical studies.[6][7][8]
Experimental Protocols
In Vivo 13C MRS with this compound
This generalized protocol is based on methodologies for in vivo 13C MRS of labeled glucose.
1. Animal Preparation:
-
Mice or rats are typically fasted for 4-6 hours to reduce endogenous glucose levels.
-
Anesthesia is induced and maintained throughout the imaging procedure (e.g., with isoflurane).
-
A tail vein catheter is placed for the administration of the 13C-labeled tracer.
-
The animal is positioned in the MRI scanner, and physiological monitoring (e.g., respiration, temperature) is maintained.
2. 3-FG-13C Administration:
-
A solution of this compound is prepared in a sterile vehicle.
-
The tracer is administered, typically via intravenous infusion. The infusion protocol may consist of a bolus followed by a continuous infusion to achieve and maintain a steady-state concentration.
3. 13C MRS Data Acquisition:
-
A dual-tuned 1H/13C coil is used for signal transmission and reception.
-
1H imaging is performed to obtain anatomical reference images for voxel placement.
-
Localized 13C MRS spectra are acquired from the region of interest (e.g., tumor, brain).
-
Dynamic scans can be performed to track the metabolic conversion of 3-FG-13C over time.
4. Data Analysis:
-
The acquired spectra are processed (e.g., Fourier transformation, phasing, baseline correction).
-
The peaks corresponding to 3-FG-13C and its metabolites are identified and quantified.
-
Metabolic flux rates can be calculated using appropriate kinetic models.
In Vivo PET Imaging with 18F-FDG
This is a standard protocol for small animal PET imaging with 18F-FDG.
1. Animal Preparation:
-
Animals are fasted for 4-6 hours to ensure stable blood glucose levels and reduce background uptake in tissues like muscle and brown adipose tissue.[1][9]
-
Animals are anesthetized (e.g., with isoflurane) and kept warm during the uptake period to minimize stress-induced hyperglycemia and activation of brown adipose tissue.[9]
-
Blood glucose levels should be measured prior to tracer injection.
2. 18F-FDG Administration:
-
A defined dose of 18F-FDG (typically 5-10 MBq for mice) is administered intravenously, most commonly via the tail vein.
-
The animal is allowed an uptake period of typically 45-60 minutes.
3. PET/CT Data Acquisition:
-
The animal is positioned in the PET/CT scanner.
-
A CT scan is acquired for attenuation correction and anatomical localization.
-
A static PET scan (typically 10-20 minutes) or a dynamic scan is performed.
4. Data Analysis:
-
The PET images are reconstructed, incorporating corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in various tissues and tumors.
-
Uptake is commonly expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Logical Workflow for Tracer Selection
Conclusion
This compound and 18F-FDG are valuable tools for in vivo metabolic studies, each with its unique strengths and applications. 18F-FDG, coupled with PET imaging, is the gold standard for assessing glucose uptake and glycolytic activity, particularly in oncology. Its high sensitivity makes it ideal for detecting and monitoring tumors. In contrast, 3-FG-13C, utilized with MRS, offers a non-radioactive alternative to probe specific, non-glycolytic metabolic pathways, such as the polyol pathway. The choice between these two tracers should be guided by the specific biological question being addressed, the metabolic pathway of interest, and the available imaging infrastructure. This guide provides the foundational knowledge to make an informed decision for designing robust and meaningful in vivo metabolic imaging studies.
References
- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 31P and 3-fluoro-3-deoxy-D-glucose 19F in vivo NMR spectroscopy of aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter clinical trials using 18F-FDG PET to measure early oncology therapy response: Effects of injection-to-acquisition time variability on required sample size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Variance of Standardized Uptake Values for FDG-PET/CT Greater in Clinical Practice than Under Ideal Study Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to 3-Deoxy-3-fluoro-D-glucose-13C in Metabolic Tracing Experiments
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and developing novel therapeutic strategies. The use of stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), has become a cornerstone of metabolic flux analysis (MFA). This guide provides a comprehensive comparison of 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C) with other commonly used ¹³C-labeled glucose tracers, focusing on their reproducibility, reliability, and specific applications.
Introduction to 3-Deoxy-3-fluoro-D-glucose-¹³C
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog in which the hydroxyl group at the C-3 position is replaced by a fluorine atom. While information on the Carbon-13 labeled version (3-FDG-¹³C) is limited in terms of direct reproducibility and reliability studies, the metabolic fate of its non-labeled counterpart, 3-FDG, has been investigated. Unlike glucose, 3-FDG does not undergo glycolysis. Instead, its primary metabolic routes are through direct oxidation and reduction, making it a valuable tool for monitoring specific alternative pathways.[1]
Recent studies have shown that 3-FDG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by aldose reductase, and subsequently to 3-deoxy-3-fluoro-D-fructose (3-FF).[1] In the liver and kidney cortex, it can also be converted to 3-deoxy-3-fluoro-D-gluconic acid.[1] This metabolic profile makes 3-FDG-¹³C a potential tracer for investigating the polyol pathway (sorbitol pathway) and glucose dehydrogenase activity, rather than the central carbon metabolism pathways like glycolysis and the TCA cycle.
Comparison with Alternative ¹³C-Labeled Glucose Tracers
The choice of a ¹³C tracer is crucial as it significantly influences the precision and accuracy of flux estimations for different metabolic pathways.[2][3][4] While direct comparative data for 3-FDG-¹³C is scarce, we can compare its inferred applications with well-established ¹³C-glucose tracers.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| 3-Deoxy-3-fluoro-D-glucose-¹³C (Inferred) | Polyol Pathway (Aldose Reductase), Glucose Dehydrogenase Activity | Specific for non-glycolytic glucose metabolism.[1] Potentially useful for studying conditions where the polyol pathway is upregulated, such as diabetic complications. | Does not provide information on glycolysis or the TCA cycle.[1] Limited published data on its use in ¹³C-MFA, making direct comparisons of reproducibility and reliability difficult. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high-precision estimates for fluxes in upper glycolysis and the PPP.[2][3] Considered one of the best single tracers for overall network analysis.[2][3] | May offer less resolution for the TCA cycle compared to other tracers. |
| [U-¹³C₆]glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[4] Useful for identifying unexpected metabolic pathways. | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios. Not ideal for elucidating flux through the PPP.[4] |
| [1-¹³C₁]glucose | Glycolysis, PPP | Commonly used, but often outperformed by other tracers like [2-¹³C]glucose and [3-¹³C]glucose in terms of precision for glycolysis and PPP.[2][3] | Lower precision for some key pathways compared to other specifically labeled glucose tracers. |
| [U-¹³C₅]glutamine | TCA Cycle | Preferred isotopic tracer for the analysis of the TCA cycle.[2][3] | Does not directly probe glucose metabolism pathways like glycolysis or the PPP. |
Data Presentation: Performance of Alternative Tracers
The following table summarizes the performance of various commonly used ¹³C-labeled glucose and glutamine tracers in providing precise flux estimates for different metabolic pathways, as determined by computational and experimental evaluations in mammalian cells.[2][3]
| Metabolic Pathway | Best Performing Tracer(s) | Rationale |
| Glycolysis | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | These tracers generate distinct labeling patterns in glycolytic intermediates, allowing for precise flux calculations.[2] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | This tracer provides the most precise estimates for both net and exchange fluxes within the PPP.[2] |
| TCA Cycle | [U-¹³C₅]glutamine | Glutamine is a key anaplerotic substrate for the TCA cycle, and this tracer effectively labels TCA cycle intermediates.[2][3] |
| Overall Network Precision | [1,2-¹³C₂]glucose | Provides the most precise estimates for the overall central carbon metabolism network in a single experiment.[2][3] |
Experimental Protocols
General Protocol for ¹³C-MFA
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to a desired cell density.
-
Introduce the ¹³C-labeled tracer (e.g., 3-FDG-¹³C or an alternative) at a known concentration and isotopic purity.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically using cold methanol (B129727) or other solvent mixtures.
-
Extract intracellular metabolites using appropriate solvents and techniques.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distributions for natural ¹³C abundance.
-
Use a computational model of the relevant metabolic network to estimate intracellular fluxes by fitting the model to the experimental labeling data.
-
Mandatory Visualization
Metabolic Fate of 3-Deoxy-3-fluoro-D-glucose (3-FDG)
Caption: Metabolic pathway of 3-Deoxy-3-fluoro-D-glucose (3-FDG).
General Experimental Workflow for ¹³C-MFA
Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.
Conclusion
While direct experimental data on the reproducibility and reliability of 3-Deoxy-3-fluoro-D-glucose-¹³C is not extensively available, its known metabolic fate through the polyol pathway makes it a potentially valuable and highly specific tracer for studying non-glycolytic glucose metabolism. This contrasts with commonly used ¹³C-glucose tracers like [1,2-¹³C₂]glucose and [U-¹³C₆]glucose, which are instrumental in elucidating fluxes through central carbon metabolism, including glycolysis, the PPP, and the TCA cycle.
The selection of an appropriate tracer is fundamentally dependent on the specific metabolic pathways under investigation. For researchers focused on the polyol pathway or glucose dehydrogenase activity, 3-FDG-¹³C presents a targeted tool. However, for a comprehensive analysis of central carbon metabolism, established tracers such as [1,2-¹³C₂]glucose offer greater precision and a wealth of supporting literature. Future validation studies on 3-FDG-¹³C are necessary to fully establish its performance characteristics and expand its application in metabolic research.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fluorinated Glucose Analogs for Researchers
An Objective Guide to Performance and Experimental Applications
For researchers, scientists, and professionals in drug development, the selection of the appropriate molecular probe is critical for the accurate assessment of cellular glucose uptake and metabolism. Fluorinated glucose analogs are indispensable tools in this domain, particularly for applications in oncology, neuroscience, and metabolic research. This guide provides a comprehensive, data-driven comparison of various fluorinated glucose analogs, focusing on their performance in key experimental assays and providing detailed methodologies to support your research.
Introduction to Fluorinated Glucose Analogs
Fluorinated glucose analogs are synthetic molecules where one or more hydroxyl (-OH) groups of the glucose molecule are replaced by a fluorine (-F) atom. This substitution can have profound effects on the molecule's biological properties, including its transport into cells, its subsequent metabolic fate, and its utility as a probe for imaging and biochemical assays. The most well-known analog, [18F]-2-deoxy-2-fluoro-D-glucose ([18F]FDG), is a cornerstone of clinical positron emission tomography (PET) imaging for cancer diagnosis and staging. However, a variety of other fluorinated glucose analogs have been developed, each with unique characteristics that may offer advantages for specific research applications.
This guide will focus on a head-to-head comparison of key fluorinated glucose analogs, including:
-
2-deoxy-2-fluoro-D-glucose (2-FDG)
-
Halogenated derivatives of 2-deoxy-D-glucose (2-FG, 2-CG, 2-BG)
-
3-deoxy-3-fluoro-D-glucose (3-FDG)
-
4-deoxy-4-fluoro-D-glucose (4-FDG)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
Comparative Performance Data
The following tables summarize key performance metrics for different fluorinated glucose analogs based on available experimental data.
Table 1: Cytotoxicity of Halogenated 2-Deoxy-D-Glucose Analogs in Glioblastoma Cells
This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Analog | Cell Line | Condition | IC50 (mM)[1] |
| 2-deoxy-D-glucose (2-DG) | U-87 MG | Normoxia (21% O2) | >10 |
| Hypoxia (1% O2) | 5.2 ± 0.6 | ||
| 2-fluoro-D-glucose (2-FG) | U-87 MG | Normoxia (21% O2) | 1.8 ± 0.2 |
| Hypoxia (1% O2) | 0.9 ± 0.1 | ||
| 2,2-difluoro-D-glucose (2,2-diFG) | U-87 MG | Normoxia (21% O2) | 1.5 ± 0.2 |
| Hypoxia (1% O2) | 0.7 ± 0.1 | ||
| 2-chloro-D-glucose (2-CG) | U-87 MG | Normoxia (21% O2) | >10 |
| Hypoxia (1% O2) | >10 | ||
| 2-bromo-D-glucose (2-BG) | U-87 MG | Normoxia (21% O2) | >10 |
| Hypoxia (1% O2) | >10 |
Data from a study on glioblastoma multiforme (GBM) cells, indicating that fluorinated analogs, particularly 2-FG and 2,2-diFG, exhibit significantly higher cytotoxicity compared to the parent compound 2-DG, especially under hypoxic conditions characteristic of the tumor microenvironment.[1]
Table 2: Inhibition of Hexokinase II by Halogenated 2-Deoxy-D-Glucose 6-Phosphates
This table shows the inhibitory constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate a more potent inhibitor.
| Inhibitor (6-phosphate form) | Ki (µM)[1] |
| 2-deoxy-D-glucose-6-phosphate | 120 ± 15 |
| 2-fluoro-D-glucose-6-phosphate | 35 ± 5 |
| 2,2-difluoro-D-glucose-6-phosphate | 40 ± 6 |
| 2-chloro-D-glucose-6-phosphate | 55 ± 8 |
| 2-bromo-D-glucose-6-phosphate | 70 ± 10 |
These results demonstrate that the 6-phosphate derivatives of the halogenated analogs are more potent inhibitors of hexokinase II than the phosphorylated form of 2-DG, with the fluorinated versions showing the strongest inhibition.[1]
Table 3: Transport Parameters of Fluorinated Glucose Analogs
This table compares the transport kinetics of different glucose analogs. The Michaelis constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.
| Analog | System | Transporter(s) | Km (mM) | Vmax (relative to D-glucose) |
| D-glucose | Human Erythrocytes | GLUT1 | 4.0 | 1.0 |
| 4-deoxy-4-fluoro-D-glucose | Human Erythrocytes | GLUT1 | 4.6 | Not specified |
| [14C]2-deoxyglucose | Isolated Rat Hearts | GLUT1/4 | Not specified | Ratio to FDG: 0.93-1.31 |
| [18F]FDG | Isolated Rat Hearts | GLUT1/4 | Not specified | Ratio to [14C]2DG: 0.93-1.31 |
| 2-NBDG | Streptococcus equinus JB1 | Mannose PTS | 9.9-fold lower than glucose | 2.9-fold lower than glucose |
This compiled data from various studies highlights the differences in transporter affinity and transport rates among the analogs. 4-FDG shows a similar affinity to glucose for GLUT1 in erythrocytes.[2] The uptake of [14C]2-deoxyglucose and [18F]FDG are quantitatively similar in the heart. In contrast, the fluorescent analog 2-NBDG exhibits different kinetic properties and is transported by a different system in bacteria.[3]
Signaling Pathways and Experimental Workflows
Glycolysis and the Action of Fluorinated Glucose Analogs
The primary mechanism by which 2-deoxy-D-glucose and its fluorinated analogs exert their effects is through the inhibition of glycolysis. The following diagram illustrates the initial steps of glycolysis and the points of action for these analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. An alternative synthesis of 4-deoxy-4-fluoro-D-glucose and its transport in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of a Fluorescent Analogue of Glucose (2-NBDG) versus Radiolabeled Sugars by Rumen Bacteria and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Deoxy-3-fluoro-D-glucose-13C
The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of 3-Deoxy-3-fluoro-D-glucose-13C, a stable isotope-labeled sugar analog. Adherence to these protocols is essential for researchers, scientists, and professionals in drug development.
A critical aspect of handling isotopically labeled compounds is determining whether the isotope is stable or radioactive. This compound is labeled with Carbon-13, which is a stable, non-radioactive isotope.[1][2][] Consequently, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[1][2] The disposal procedures for compounds enriched with stable isotopes generally align with those for their unlabeled chemical counterparts.[1][]
However, the presence of fluorine in the molecule necessitates careful handling due to its potential hazards. The hazard codes H302, H312, and H332 indicate that the compound may be harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, disposal must be conducted in a manner that mitigates these risks and prevents environmental release.
Quantitative Data Summary
For quick reference, the following table summarizes key data for 3-Deoxy-3-fluoro-D-glucose.
| Parameter | Value | Reference |
| Chemical Formula | C₅(¹³C)H₁₁FO₅ | [5] |
| Molecular Weight | ~182.15 g/mol | [4][6] |
| CAS Number | 14049-03-7 | [4][6][7] |
| Melting Point | 113 °C | [4] |
| Long-Term Storage | Store at < -15°C, keep dry, under inert gas (Nitrogen) | [4] |
| Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify the waste stream containing this compound.
-
Segregate this waste from radioactive waste and general laboratory trash.[1][]
-
If the compound is mixed with other hazardous chemicals, the disposal procedure must account for the hazards of all components in the mixture.
2. Personal Protective Equipment (PPE):
-
Prior to handling the waste, ensure appropriate personal protective equipment is worn.
-
This includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][8][9]
-
If handling the compound in powdered form where dust may be generated, a suitable respirator should be used.[1]
3. Containment and Labeling:
-
Place the waste in a clearly labeled, sealed, and non-reactive container.
-
The label should prominently display the chemical name: "this compound Waste" and include appropriate hazard symbols (e.g., GHS07 for harmful).[4]
4. Disposal Pathway:
-
Do not pour this chemical down the drain or dispose of it in regular trash. [1][] This is to prevent its release into the environment, where it may be harmful to aquatic life.[1]
-
The primary and recommended disposal route is through a licensed and approved chemical waste disposal company.[1][2]
-
Provide the waste disposal vendor with the Safety Data Sheet (SDS) for the compound to ensure they can handle it appropriately.
5. Accidental Release Measures:
-
In case of a spill, wear full personal protective equipment.[1]
-
Avoid breathing any dust or vapors.[1]
-
Carefully sweep up solid material or absorb liquid spills and place it in the designated waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 4. biosynth.com [biosynth.com]
- 5. 478518-97-7|3-Deoxy-3-Fluoro-D-Glucose-1-13C|BLD Pharm [bldpharm.com]
- 6. 3-deoxy-3-fluoro-D-glucose | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. crude.abx.de [crude.abx.de]
- 9. lantheus.com [lantheus.com]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
